Product packaging for Spirodiclofen(Cat. No.:CAS No. 148477-71-8)

Spirodiclofen

货号: B1663620
CAS 编号: 148477-71-8
分子量: 411.3 g/mol
InChI 键: DTDSAWVUFPGDMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Spirodiclofen is a selective, non-systemic acaricide and insecticide of the tetronic acid class, serving as a key tool for researchers studying pest control methods . Its primary mode of action is the inhibition of lipid synthesis by specifically targeting and blocking the enzyme acetyl-coenzyme-A carboxylase (ACCase) . This disruption of fatty acid biosynthesis is critical for energy storage and membrane integrity, leading to the effective control of target organisms. The compound is active against a broad range of mite species (such as the two-spotted spider mite and European red mite) and certain sucking insects like scale insects and pear psyllas . It demonstrates efficacy across multiple developmental stages, including eggs, larvae, and nymphs, and also impacts adult females by impeding their ability to lay eggs . This compound is characterized by its low solubility in water and belongs to IRAC MoA Group 23, making it a valuable agent for resistance management studies due to its lack of cross-resistance with other common acaricides . It is important to note that, according to regulatory assessments, this compound is no longer approved within the European Union and is classified as carcinogenic category 1B, indicating that it is presumed to have carcinogenic potential for humans . This product is strictly for research use only and is not intended for personal, domestic, or commercial agricultural applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24Cl2O4 B1663620 Spirodiclofen CAS No. 148477-71-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDSAWVUFPGDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1=C(C(=O)OC12CCCCC2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034928
Record name Spirodiclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In n-heptane 20, polyethylene glycol 24, n-octanol 44, isopropanol 47, DMSO 75, acetone, dichlormethane, ethyl acetate, acetonitrile and xylene >250 (all in g/L, 20 °C), In water, 50 (pH 4); 190 (pH 7); both in ug/L at 20 °C
Record name Spirodiclofen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.29
Record name Spirodiclofen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

7X10-7 Pa /5.25X10-9 mm Hg/ at 25 °C
Record name Spirodiclofen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder

CAS No.

148477-71-8
Record name Spirodiclofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148477-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spirodiclofen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148477718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirodiclofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6034928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 2,2-dimethyl-, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRODICLOFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X7G31F5MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Spirodiclofen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

94.8 °C
Record name Spirodiclofen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7940
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Spirodiclofen: A Technical Guide to Its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Spirodiclofen is a non-systemic acaricide and insecticide belonging to the spirocyclic tetronic acid class of chemicals.[1] Developed by Bayer CropScience, it is primarily used in agriculture to control a variety of mite species and some insects on crops such as citrus, grapes, pome fruit, stone fruit, and tree nuts.[2][3] Its unique mode of action involves the inhibition of lipid biosynthesis by targeting the enzyme acetyl-CoA carboxylase (ACCase).[4][5] This mechanism provides an effective tool for managing pests that have developed resistance to other classes of acaricides.[6]

Discovery Pathway

The discovery of this compound at Bayer CropScience in the 1990s stemmed from a strategic "indication shift" from herbicidal to acaricidal compounds within a related chemical class.[6] The process began with the exploration of tetronic acid derivatives, which were initially investigated for their herbicidal properties related to protoporphyrinogen oxidase (PPO) inhibition.[6] Through structural modifications and extensive screening, researchers identified compounds with potent acaricidal activity.

This led to a lead optimization program focused on enhancing efficacy against mites, improving plant compatibility, and ensuring a favorable toxicological profile. The "fine-tuning" of the acyl side chain was a critical step in this process, culminating in the selection of the 2,2-dimethylbutyric acid derivative, which was named this compound.[6]

G A Initial Lead Class (Tetronic Acid Derivatives) B Indication Shift (Herbicidal to Acaricidal Screening) A->B C Identification of Acaricidal Activity B->C D Lead Optimization (Structural Modifications) C->D E Acyl Side Chain 'Fine-Tuning' D->E F Identification of this compound (BAJ 2740) E->F

Discovery workflow of this compound.

Synthesis Pathway of this compound

The commercial synthesis of this compound involves a multi-step process. A common route starts with the preparation of a key intermediate, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol (enol), which is then acylated to yield the final product.[7]

Overall Synthesis Reaction

G cluster_0 Step 1: Enol Synthesis cluster_1 Step 2: Acylation A Starting Materials (e.g., Cyclohexanone, 2,4-Dichlorophenylacetic acid derivatives) B Cyclization & Rearrangement A->B C This compound-enol (Intermediate) B->C E Acylation Reaction C->E D 2,2-Dimethylbutyryl chloride D->E F This compound (Final Product) E->F

Overall synthesis pathway for this compound.
Step 1: Synthesis of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol (this compound-enol)

The synthesis of the enol intermediate is a critical step. One patented method involves the reaction of 1-[2-(2,4-dichlorophenyl)-acetoxy]-cyclohexanecarbonitrile.[8] A more direct approach involves the cyclization of precursors derived from cyclohexanone and a 2,4-dichlorophenylacetic acid ester.

Experimental Protocol (Example based on a related synthesis):

  • To a solution of 1-[2-(2,4-dichlorophenyl)-acetoxy]-cyclohexanemethyl carboxylate (8.0g, 23.1 mmol) in 200 mL of ethanol, add magnesium ethoxide (1.8g, 16 mmol).[8]

  • Heat the mixture to reflux and maintain for 12 hours.[8]

  • After the reaction is complete, evaporate the majority of the solvent under reduced pressure.[8]

  • Cool the residue and acidify by adding 5% hydrochloric acid to adjust the pH.[8]

  • Extract the product with ethyl acetate.[8]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the solid product.[8]

ParameterValueReference
Starting Material 1-[2-(2,4-dichlorophenyl)-acetoxy]-cyclohexanemethyl carboxylate[8]
Reagent Magnesium ethoxide[8]
Solvent Ethanol[8]
Reaction Time 12 hours[8]
Reaction Temp. Reflux[8]
Yield 77.3%[8]
Step 2: Acylation of the Enol Intermediate to this compound

The final step is the acylation of the this compound-enol intermediate with 2,2-dimethylbutyryl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[7]

Experimental Protocol:

  • In a reaction flask, dissolve 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-ol (4.2g) and triethylamine (5 mL) in dichloromethane (60 mL) at room temperature.[7]

  • Slowly add 2,2-dimethylbutyryl chloride (2.5g) to the mixture.[7]

  • Stir the reaction mixture at room temperature for 1.5 to 2 hours.[7]

  • Upon completion, the work-up can involve an acid wash followed by a sodium bicarbonate wash, or an alkaline work-up to recover the triethylamine.[7]

  • The organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated.[7]

  • The crude solid product is then recrystallized from a suitable solvent, such as 95% ethanol, to obtain pure this compound.[7]

ParameterValueReference
Starting Material This compound-enol[7]
Acylating Agent 2,2-Dimethylbutyryl chloride[7]
Catalyst/Base Triethylamine[7]
Solvent Dichloromethane or Toluene[7]
Reaction Time 1.5 - 2 hours[7]
Reaction Temp. Room Temperature[7]
Purification Recrystallization (95% Ethanol)[7]

Quantitative Data Summary

Physicochemical Properties
PropertyValueReference
Chemical Formula C₂₁H₂₄Cl₂O₄[3]
Molar Mass 411.32 g·mol⁻¹[3]
Appearance White solid/powder[3][9]
Melting Point 94.8 °C[3]
Water Solubility (20°C) 0.05 mg/L[1]
Efficacy Against Key Pests

This compound is effective against a wide range of mite species. Its biological activity is particularly high against eggs and juvenile stages, and it also reduces the fecundity of adult females.[5][6]

Pest SpeciesEfficacy/Control NotesReference
Panonychus spp. (e.g., European red mite)High efficacy against all developmental stages.[2][5]
Tetranychus spp. (e.g., Two-spotted spider mite)Effective control, valuable for resistance management.[2][6]
Phyllocoptruta spp. (e.g., Citrus rust mite)Good control on citrus crops.[2]
Aculus spp. (e.g., Apple rust mite)Effective control in pome fruit.[2]

Note: Specific LC50 values can vary significantly based on the mite species, life stage, and specific bioassay conditions.

References

Spirodiclofen: A Comprehensive Technical Guide to its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Spirodiclofen, a selective, non-systemic acaricide and insecticide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pest management research. The information is presented in a structured format, including detailed experimental protocols and visual representations of key pathways and workflows to facilitate understanding and application in a research setting.

Core Physicochemical Properties

This compound is a white, odorless powder with a melting point of approximately 94.8°C.[1] It is characterized by its low water solubility and high lipophilicity, which are critical determinants of its biological activity and environmental fate. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
IUPAC Name [3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate[1][2]
Chemical Formula C₂₁H₂₄Cl₂O₄[1][3]
Molecular Weight 411.32 g/mol [1][3][4]
Appearance White powder[1][5]
Odor No characteristic odor[1][5]
Melting Point 94.8 °C[1][6]
Boiling Point Decomposes before boiling[7][8]
Density 1.29 g/cm³ (at 20°C)[1][7]
Vapor Pressure 3 x 10⁻⁷ Pa (at 20°C)[5]
Table 2: Solubility and Partitioning Behavior of this compound
PropertyValueConditionsReference
Water Solubility 0.05 mg/Lat 20°C[7]
50 µg/LpH 4, 20°C[1]
190 µg/LpH 7, 20°C[1]
Solubility in Organic Solvents (g/L at 20°C)
n-Heptane20[1]
Isopropanol47[1]
Acetone>250[1]
Dichloromethane>250[1]
Ethyl Acetate>250[1]
Xylene>250[1]
Octanol-Water Partition Coefficient (logP) 5.8pH 4[1]
5.1pH 7[1][7]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline the standardized protocols for water solubility, octanol-water partition coefficient, and a representative HPLC method for the analysis of this compound.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the Flask Method , as its solubility is above 10⁻² g/L.[2][6][9][10]

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of this compound in the aqueous phase is determined analytically.

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a flask containing high-purity water.

  • Equilibration: Vigorously shake the flask at a temperature slightly above the test temperature (e.g., 30°C) for at least 24 hours to facilitate rapid equilibration.

  • Temperature Control: Transfer the flask to a constant temperature bath set at the test temperature (e.g., 20 ± 0.5°C) and allow it to equilibrate for a period of at least 24 hours, with gentle stirring.

  • Phase Separation: After equilibration, cease stirring and allow the undissolved this compound to settle.

  • Sampling: Carefully withdraw an aliquot of the clear aqueous supernatant. To ensure no solid particles are transferred, centrifugation and/or filtration through a membrane filter compatible with the test substance may be necessary.

  • Analysis: Determine the concentration of this compound in the sampled aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate and Verify: The experiment should be performed in at least triplicate. The individual results should be in close agreement.

G Workflow for Water Solubility Determination (OECD 105) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to water B Equilibrate at elevated temperature (e.g., 30°C) for >24h A->B C Equilibrate at test temperature (e.g., 20°C) for >24h B->C D Phase Separation (Settling/Centrifugation) C->D E Sample Aqueous Phase D->E F Analyze by HPLC E->F

Workflow for Water Solubility Determination
Determination of Octanol-Water Partition Coefficient (logP) (OECD Guideline 107)

The Shake Flask Method is a suitable and widely used technique for determining the octanol-water partition coefficient (logP) of substances like this compound.[5][7][8]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of n-octanol and water. A known volume of n-octanol and water, along with the test substance, are shaken in a vessel until equilibrium is reached. The concentration of the substance in each phase is then determined.

Methodology:

  • Preparation of Solvents: Both n-octanol and water must be mutually saturated before the experiment. This is achieved by shaking equal volumes of the two solvents together and allowing them to separate.

  • Test Vessel Preparation: In a suitable vessel (e.g., a separatory funnel), add a known volume of the saturated n-octanol and saturated water.

  • Introduction of Test Substance: Add a known quantity of this compound to the vessel. The concentration should be low enough to not exceed the solubility in either phase.

  • Equilibration: Shake the vessel vigorously for a sufficient time to allow equilibrium to be reached. The time required will depend on the substance but is typically several hours. The temperature should be maintained at a constant value (e.g., 25°C).

  • Phase Separation: Allow the two phases to separate. Centrifugation may be required to achieve a clean separation.

  • Sampling: Carefully withdraw aliquots from both the n-octanol and the aqueous phases.

  • Analysis: Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

  • Replicates: The experiment should be repeated with different initial concentrations of the test substance and different volume ratios of the two phases to ensure the consistency of the results.

G Experimental Workflow for logP Determination (OECD 107) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Saturate n-octanol and water B Add known volumes of solvents and this compound to vessel A->B C Shake to reach equilibrium at constant temperature B->C D Separate phases (e.g., centrifugation) C->D E Sample both n-octanol and aqueous phases D->E F Analyze concentrations by HPLC E->F G Calculate P and logP F->G G This compound's Mode of Action: Inhibition of Lipid Biosynthesis cluster_pathway Normal Lipid Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_effects Downstream Effects A Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) A->ACC Substrate B Malonyl-CoA C Fatty Acid Synthase B->C D Fatty Acids C->D E Lipids D->E S This compound S->ACC Inhibits ACC->B Product F Disrupted Lipid Biosynthesis ACC:s->F:n G Growth Arrest F->G H Reduced Fecundity & Fertility F->H I Lipid Depletion F->I

References

Spirodiclofen mechanism of action as an acetyl-CoA carboxylase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirodiclofen, a member of the spirocyclic tetronic acid class of acaricides, effectively controls a wide range of mite species by disrupting a fundamental metabolic process: lipid biosynthesis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role as a potent inhibitor of acetyl-CoA carboxylase (ACCase). We will delve into the biochemical pathways affected, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for key assays. Furthermore, this guide will explore the mechanisms of resistance that have emerged in mite populations, primarily centered around metabolic detoxification.

Introduction: The Role of Acetyl-CoA Carboxylase in Lipid Biosynthesis

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes, energy storage molecules, and signaling molecules. By inhibiting ACCase, this compound effectively halts the production of these vital lipids, leading to arrested development and mortality in susceptible mites.

Mechanism of Action: this compound and its Interaction with ACCase

This compound itself is a pro-acaricide. Following application, it is hydrolyzed to its active form, this compound-enol.[1] This enol metabolite is the primary inhibitor of ACCase. The inhibitory action of this compound-enol is targeted at the carboxyltransferase (CT) domain of the ACCase enzyme.[1] This interaction prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby blocking the formation of malonyl-CoA and disrupting the entire lipid biosynthesis pathway.

Signaling Pathway: Disruption of Lipid Biosynthesis

The inhibition of ACCase by this compound-enol initiates a cascade of events that ultimately leads to the death of the mite. The following diagram illustrates the central role of ACCase in lipid biosynthesis and the point of disruption by this compound.

Lipid_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty Acid Synthase Fatty Acid Synthase Malonyl-CoA->Fatty Acid Synthase Fatty Acids Fatty Acids Fatty Acid Synthase->Fatty Acids Lipids (Membranes, Energy Storage) Lipids (Membranes, Energy Storage) Fatty Acids->Lipids (Membranes, Energy Storage) ACCase->Malonyl-CoA This compound This compound-enol This compound->ACCase

Caption: Inhibition of ACCase by this compound-enol.

Quantitative Analysis of this compound's Efficacy

The efficacy of this compound can be quantified through various bioassays and enzymatic studies. The following tables summarize key quantitative data related to its toxicity and the primary mechanism of resistance.

Mite SpeciesStrainLife StageLC50 (mg/L)95% Confidence Interval (mg/L)Slope ± SEResistance Ratio (RR)Reference
Panonychus citriSusceptible (LS)Egg20.0916.54 - 24.001.53 ± 0.16-[2]
Panonychus citriResistant (DL-SC)Egg14,30010,714 - 20,2211.27 ± 0.11712[2]
EnzymeMite SpeciesSubstrateKm (µM)Reference
CYP392E10Tetranychus urticaeThis compound43[3]

Mechanisms of Resistance to this compound

The primary mechanism of resistance to this compound in mite populations is enhanced metabolic detoxification, mediated by cytochrome P450 monooxygenases.[3][4] Studies have shown that target-site mutations in the ACCase gene are not a common cause of resistance.[3][4]

Metabolic Resistance

In resistant mites, the overexpression of specific cytochrome P450 enzymes, such as CYP392E10 in Tetranychus urticae, leads to the rapid hydroxylation and detoxification of this compound before it can be hydrolyzed into its active enol form.[1][3] This prevents the inhibitor from reaching its target, the ACCase enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action and resistance to this compound.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol is adapted from commercially available ACCase activity assay kits and can be optimized for spider mite homogenates.

Objective: To measure the activity of ACCase in the presence and absence of this compound-enol to determine the IC50 value.

Materials:

  • Spider mites (susceptible and resistant strains)

  • Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, with protease inhibitors)

  • Micro-homogenizer

  • Centrifuge (refrigerated)

  • ACCase Activity Assay Kit (e.g., MAES0261 or similar)

  • This compound-enol (analytical standard)

  • Microplate reader

Procedure:

  • Preparation of Mite Homogenate:

    • Collect a known weight of spider mites (e.g., 100 mg) and flash-freeze in liquid nitrogen.

    • Homogenize the frozen mites in 1 mL of ice-old homogenization buffer using a micro-homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • ACCase Activity Assay:

    • Follow the instructions provided with the ACCase Activity Assay Kit. Typically, the assay measures the conversion of acetyl-CoA to malonyl-CoA, which is coupled to a reaction that produces a detectable signal (e.g., colorimetric or fluorometric).

    • Prepare a range of this compound-enol concentrations in the assay buffer.

    • Set up the reactions in a 96-well plate, including controls (no enzyme, no substrate, no inhibitor).

    • Add the mite homogenate (enzyme source) to the wells containing the assay mixture and different concentrations of this compound-enol.

    • Incubate the plate at the recommended temperature for a specific time.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of ACCase inhibition for each this compound-enol concentration compared to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Metabolic Resistance Assay (Cytochrome P450 Activity)

This protocol is a general method to assess the activity of cytochrome P450 monooxygenases, a key enzyme family involved in this compound resistance.

Objective: To compare the cytochrome P450 activity between susceptible and resistant mite strains.

Materials:

  • Spider mites (susceptible and resistant strains)

  • Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)

  • 7-Ethoxycoumarin (substrate)

  • NADPH (cofactor)

  • Microplate fluorometer

Procedure:

  • Preparation of Mite Microsomes (optional, for higher purity):

    • Homogenize a larger quantity of mites as described in 5.1.1.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in cytochrome P450 enzymes.

  • P450 Activity Assay:

    • In a 96-well black microplate, add the mite homogenate or microsomal fraction.

    • Add the substrate, 7-ethoxycoumarin, to each well.

    • Initiate the reaction by adding NADPH.

    • Measure the increase in fluorescence over time as 7-ethoxycoumarin is metabolized to the fluorescent product 7-hydroxycoumarin. The excitation and emission wavelengths are typically around 390 nm and 440 nm, respectively.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute per mg of protein).

    • Compare the P450 activity between the susceptible and resistant strains. A significantly higher activity in the resistant strain suggests metabolic resistance.

ACCase Gene Sequencing

This protocol outlines the general steps for sequencing the ACCase gene to identify potential target-site mutations.

Objective: To amplify and sequence the ACCase gene from susceptible and resistant mite strains to identify any mutations that may confer resistance.

Materials:

  • Spider mites (susceptible and resistant strains)

  • DNA extraction kit

  • Primers designed to amplify the ACCase gene (full-length or specific domains)

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from individual or pooled mites using a commercially available DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Design primers based on known ACCase sequences from related species or from transcriptome data.

    • Perform PCR to amplify the target region of the ACCase gene. Use a proofreading polymerase to minimize errors.

    • Run the PCR products on an agarose gel to verify the size and purity of the amplified fragment.

  • PCR Product Purification:

    • Purify the PCR product from the agarose gel or directly from the PCR reaction using a purification kit to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing:

    • Send the purified PCR product and sequencing primers to a commercial sequencing facility.

  • Sequence Analysis:

    • Align the DNA sequences from the susceptible and resistant strains using bioinformatics software (e.g., MEGA, Geneious).

    • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the ACCase protein of the resistant strain.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for investigating this compound's mechanism of action and resistance.

Resistance_Investigation_Workflow cluster_Bioassays Bioassays cluster_Mechanism Mechanism Investigation cluster_TargetSite cluster_Metabolic A Establish Susceptible (S) and Resistant (R) Mite Strains B Perform Dose-Response Bioassays (e.g., Leaf-Dip or Spray Tower) A->B C Calculate LC50 and Resistance Ratio (RR) B->C D Target-Site Resistance C->D E Metabolic Resistance C->E F Extract DNA from S and R Strains D->F I Prepare Mite Homogenates/ Microsomes E->I G Amplify and Sequence ACCase Gene F->G H Compare Sequences for Mutations G->H J Perform Detoxification Enzyme Assays (P450, Esterases) I->J K Compare Enzyme Activity between S and R Strains J->K

Caption: Workflow for Acaricide Resistance Investigation.

Conclusion

This compound's efficacy as an acaricide is rooted in its targeted inhibition of acetyl-CoA carboxylase, a critical enzyme in lipid biosynthesis. Its active metabolite, this compound-enol, effectively shuts down the production of essential fatty acids, leading to mite mortality. The emergence of resistance is primarily driven by enhanced metabolic detoxification through cytochrome P450 enzymes, rather than alterations in the target enzyme itself. Understanding these mechanisms at a technical level is paramount for the development of sustainable resistance management strategies and the design of novel acaricides that can overcome existing resistance profiles. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the intricate interactions between this compound and its target, as well as the adaptive responses of mite populations.

References

Exploratory studies on the toxicity spectrum of Spirodiclofen

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicity Spectrum of Spirodiclofen

Abstract

This compound is a non-systemic acaricide and insecticide belonging to the chemical class of tetronic acids.[1] Its primary mode of action is the inhibition of lipid biosynthesis.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, synthesizing data from a range of non-clinical studies. The document covers its mechanism of action, toxicokinetics, and spectrum of toxicity, including acute, chronic, reproductive, developmental, and environmental effects. Key quantitative data are presented in tabular format for clarity, and detailed experimental protocols for pivotal studies are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its toxicological properties for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's pesticidal activity stems from its role as an inhibitor of Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids, converting acetyl-CoA to malonyl-CoA.[3][4] By inhibiting this enzyme, this compound disrupts lipid biosynthesis, which is essential for various developmental processes in target organisms, particularly mites.[3][5] This disruption affects all developmental stages, including eggs, and significantly impairs female fertility and fecundity.[5][6][7]

acetyl_coa Acetyl-CoA acetyl_coa->inhibition spiro This compound spiro->inhibition Inhibition malonyl_coa Malonyl-CoA fas Fatty Acid Biosynthesis malonyl_coa->fas lipids Lipid Formation & Mite Development fas->lipids inhibition->malonyl_coa ACCase Enzyme

Caption: this compound's primary mechanism of action: inhibition of ACCase.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies in rats using orally administered radiolabelled this compound show it is rapidly absorbed and eliminated.[1][8]

  • Absorption: Peak blood concentrations are observed 3-4 hours after low doses (1–2 mg/kg bw) and at 8 hours or more after higher doses (100 mg/kg bw), suggesting that absorption may be saturated at higher concentrations.[1][9] Absorption is extensive, with females absorbing a greater fraction (approx. 74%) than males (57-62%).[10]

  • Distribution: The compound is widely distributed, with the highest concentrations found in the liver and kidneys.[11] There is no evidence of bioaccumulation, and the total body burden is less than 1% of the administered dose within 48 hours.[1]

  • Metabolism: this compound undergoes extensive metabolism. The initial degradation step is the cleavage of the ester bond, which forms the this compound-enol metabolite (BAJ 2510).[1] This is followed by hydroxylation.[1] The enol metabolite may contribute significantly to the observed toxic effects by disrupting cholesterol metabolism.[1]

  • Excretion: Urine and feces are the primary routes of excretion.[1] Within 48 hours, approximately 99% of the administered dose is excreted.[12] There are sex-related differences, with females showing greater urinary excretion and males excreting more via feces.[8]

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][11] It is not considered a skin or eye irritant but has been identified as a skin sensitizer.[1][11][13]

Parameter Species Route Value Reference
LD50RatOral> 2500 mg/kg bw[1]
LD50RatDermal> 2000 mg/kg bw[1]
LC50RatInhalation> 5.03 mg/L air[1]

Chronic Toxicity and Carcinogenicity

Long-term exposure studies in mice, rats, and dogs have identified the adrenal glands and testes as the primary target organs for this compound toxicity.[1][13][14]

  • Key Findings:

    • Adrenal Glands: Increased cytoplasmic vacuolation in the adrenal cortex was a consistent finding across species.[13][14] Dogs were the most sensitive species to these effects.[11]

    • Testes: Effects in males included Leydig cell vacuolation, hypertrophy, tubular degeneration, and reduced sperm counts.[10][13]

    • Other Effects: Decreased cholesterol and triglycerides, and vacuolation of the jejunum were observed in rats.[12][14]

  • Carcinogenicity: this compound is classified as "likely to be carcinogenic to humans".[10][13] This classification is based on findings of:

    • Hepatocellular adenomas and carcinomas in mice.[1]

    • Testicular Leydig cell adenomas in male rats.[13]

    • Uterine adenomas and adenocarcinomas in female rats.[10][13] this compound is not considered to be genotoxic.[10][12]

Study Species NOAEL Key Effects Observed at LOAEL Reference
1-Year StudyDog1.4 mg/kg bw/dayAdrenal effects, increased relative testes weights.[1]
18-Month CarcinogenicityMouse1.4 mg/kg bw/day (systemic)Liver, adrenal, and testes histopathology.[1]
2-Year Chronic/CarcinogenicityRat4.1 mg/kg bw/day (systemic)Increased incidence of Leydig-cell hyperplasia in males.[1]

Reproductive and Developmental Toxicity

This compound has been shown to be toxic to reproduction in laboratory animals, with males appearing more sensitive.[12]

  • Reproductive Toxicity: In a two-generation study in rats, effects at the highest dose included delayed sexual maturation in males, decreased testes and epididymis size, testicular atrophy, and reduced sperm counts in the F1 generation.[1][10][12] These effects on fertility led to its classification as a substance that may impair fertility.[12]

  • Developmental Toxicity: this compound is not considered teratogenic.[1][12] In a developmental study in rats, a slight increase in renal pelvis dilatation was seen in fetuses at a very high dose (1000 mg/kg/day) in the absence of maternal toxicity.[10][13] No developmental toxicity was observed in rabbits.[1][13]

Endocrine Disruption Potential

There is evidence to suggest that this compound may have endocrine-disrupting properties.[2][12] The effects on reproductive organs (testes, uterus) and adrenal glands are consistent with an interference with steroid hormone synthesis.[1][12] Special studies provided evidence that the enol metabolite (BAJ 2510) can disrupt cholesterol metabolism, a precursor to steroid hormones, and inhibit P450 monooxygenases involved in steroidogenesis.[1] The development of Leydig cell and uterine tumors in rats is thought to be potentially linked to sustained alterations in steroidogenesis.[1]

cholesterol Cholesterol Metabolism p450 P450 Monooxygenases cholesterol->p450 spiro_enol This compound (enol metabolite) spiro_enol->inhibition Disruption steroid_synthesis Steroid Hormone Synthesis (e.g., Progesterone) p450->steroid_synthesis adrenal Adrenal Gland steroid_synthesis->adrenal testes Testes steroid_synthesis->testes uterus Uterus steroid_synthesis->uterus effects Observed Toxic Effects: - Vacuolation - Hypertrophy/Hyperplasia - Tumors adrenal->effects testes->effects uterus->effects inhibition->cholesterol inhibition->p450

Caption: Postulated pathway for this compound-induced endocrine disruption.

Ecotoxicology

This compound poses a risk to certain non-target organisms.

  • Aquatic Organisms: The pesticide is considered toxic to fish and aquatic invertebrates.[15] While acute toxicity was not observed at its limit of water solubility in some studies, chronic exposure to daphnia showed significant decreases in growth and reproduction.[15]

  • Terrestrial Organisms: There is a very high risk for adverse effects on bees and other non-target arthropods.[12]

  • Environmental Fate: this compound degrades at a moderate to high rate in soil (DT50: 1-13 days).[12] While the parent compound has low mobility due to high soil sorption, its metabolites are highly mobile.[12] In aquatic environments, it dissipates rapidly with a half-life of 1-7 days.[14]

Parameter Species Exposure Value Reference
LC50Oncorhynchus mykiss (Rainbow Trout)96 h> 0.035 mg/L[15]
NOECOncorhynchus mykiss (Rainbow Trout)97 d (Early-life Stage)0.00195 mg/L[15]
EC50Daphnia magna (Water Flea)48 h> 0.045 mg/L[15]
NOECDaphnia magna (Water Flea)21 d (Chronic)< 20.2 µg/L
IC50Raphidocelis subcapitata (Green Alga)72 h> 0.06 mg/L[15]

Experimental Protocols

The toxicological evaluation of this compound relies on standardized studies, often following OECD (Organisation for Economic Co-operation and Development) guidelines. Below are generalized methodologies for key cited experiments.

Two-Generation Reproductive Toxicity Study (Ref: OECD TG 416)
  • Objective: To assess effects on male and female reproductive performance and on the growth and development of offspring.

  • Test System: Wistar rats (approx. 25 males and 25 females per dose group).

  • Administration: this compound is administered continuously in the diet through two generations (F0 and F1).

  • Dosage: A control group and at least three dose levels are used. Doses are selected based on sub-chronic toxicity data to establish a high dose that induces some parental toxicity but not mortality, and lower doses to establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Procedure:

    • F0 Generation: Young adult rats are dosed for a pre-mating period (approx. 10 weeks). They are then mated to produce the F1 generation. Dosing continues through mating, gestation, and lactation.

    • F1 Generation: Offspring are selected from the F0 litters to become the parents of the F2 generation. They are exposed to the test diet from weaning through maturity, mating, and production of the F2 litters.

  • Endpoints Evaluated:

    • Parental (F0, F1): Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, organ weights (especially reproductive organs), and histopathology.

    • Offspring (F1, F2): Viability, litter size, sex ratio, pup body weights, physical and functional development (e.g., sexual maturation), and gross necropsy.

Chronic Toxicity / Carcinogenicity Study (Ref: OECD TG 452/451)
  • Objective: To determine long-term toxic effects and carcinogenic potential from repeated dietary exposure.

  • Test System: Mice or rats (e.g., 50 animals of each sex per dose group).

  • Administration: this compound is administered in the diet for a major portion of the animal's lifespan (e.g., 18 months for mice, 24 months for rats).

  • Procedure:

    • Animals are randomized into a control group and at least three dose groups.

    • Throughout the study, animals are observed for clinical signs of toxicity, palpable masses, and mortality.

    • Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

    • Hematology and clinical chemistry parameters are assessed at multiple intervals.

    • At termination, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues from all animals is collected for histopathological examination.

  • Endpoints Evaluated: Survival, clinical signs, body weight changes, hematology, clinical biochemistry, organ weights, macroscopic and microscopic pathology, and tumor incidence.

start Study Start: Animal Acclimation & Randomization dosing Chronic Dietary Exposure (e.g., 18-24 months) start->dosing in_life In-Life Phase Monitoring dosing->in_life bw Body Weight & Food Consumption in_life->bw clinical Clinical Signs & Masses in_life->clinical blood Interim Blood Draws (Hematology, Clin Chem) in_life->blood termination Terminal Sacrifice in_life->termination necropsy Gross Necropsy & Organ Weights termination->necropsy histo Histopathology necropsy->histo analysis Data Analysis & Tumor Incidence histo->analysis end Determine Systemic NOAEL & Carcinogenic Potential analysis->end

Caption: General experimental workflow for a chronic toxicity/carcinogenicity study.

References

An In-Depth Technical Guide on the Mode of Action of Spirodiclofen on Lipid Biosynthesis in Mites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirodiclofen, a tetronic acid derivative, is a potent acaricide with a unique mode of action that disrupts lipid biosynthesis in mites. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate this compound's impact on mite lipid metabolism. By inhibiting the enzyme acetyl-CoA carboxylase (ACCase), this compound effectively halts the initial committed step of fatty acid synthesis, leading to a cascade of physiological disruptions, particularly impacting embryonic development, molting, and female fecundity. This document synthesizes available data on its efficacy, details experimental protocols for its study, and provides visual representations of its mode of action and relevant experimental workflows.

Introduction

Phytophagous mites, such as those from the genera Tetranychus and Panonychus, are significant agricultural pests worldwide, causing substantial economic losses in a wide range of crops. The rapid development of resistance to conventional acaricides necessitates the discovery and understanding of novel modes of action. This compound, belonging to the chemical class of spirocyclic tetronic acids (IRAC Group 23), represents a critical tool in mite resistance management programs. Its primary target is the inhibition of lipid biosynthesis, a mode of action distinct from neurotoxic and respiratory inhibitors. This guide will delve into the specific biochemical pathways affected by this compound and the experimental evidence supporting its mechanism.

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of acetyl-CoA carboxylase (ACCase)[1]. ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first and rate-limiting step in the de novo biosynthesis of fatty acids.

dot

Caption: Mechanism of this compound's inhibition of lipid biosynthesis.

By inhibiting ACCase, this compound depletes the mite's pool of malonyl-CoA, which is essential for the elongation of fatty acid chains. This disruption of lipid metabolism has profound consequences for the mite's physiology:

  • Embryonic Development: Eggs are particularly susceptible as they require substantial lipid reserves for development. The ovicidal activity of this compound is a key feature.

  • Molting: The formation of new cuticle during molting is an energy-intensive process that relies on lipid metabolism. Immature stages often fail to complete the molting process after exposure.

  • Female Fecundity: Adult females treated with this compound exhibit a significant reduction in fecundity and fertility, as lipid production is crucial for egg maturation and yolk deposition. Treated females may appear larger due to the inability to lay eggs, which then accumulate in their genital tract.

Quantitative Data on this compound's Efficacy

Table 1: Lethal Concentrations (LC50) of this compound on Tetranychus urticae

Life StageLC50 (mg/L or ppm)95% Confidence IntervalHost Plant/Strain
Adult Female0.335 mg/ml-Lab Strain[2]
Adult Female0.0056 mL/L0.004 - 0.008 mL/LSusceptible Reference Line[3]
Adult Female11.95 ppm-Lab Strain[4]
Egg0.86 ppm-Lab Strain[4]

Table 2: Lethal and Sublethal Concentrations of this compound on Various Mite Species

Mite SpeciesLife StageParameterConcentration (mg/L or ppm)
Panonychus citriEgg (Resistant Strain)LC5014,300[5]
Panonychus citriAdult FemaleLC202.30[6]
Panonychus citriAdult FemaleLC507.28[6]
Tetranychus urticaePre-ovipositing FemaleReduced Fertility (42%)6[7]
Tetranychus urticaePre-ovipositing FemaleReduced Fertility (84%)12[7]
Tetranychus urticaePre-ovipositing FemaleReduced Fertility (97%)24[7]

Table 3: Impact of this compound on Mite Population Parameters

Mite SpeciesParameterTreatment Concentration (mg/L)Result
Tetranychus urticaeNet Reproductive Rate (R₀)12Significantly Reduced
Tetranychus urticaeIntrinsic Rate of Increase (rₘ)6 and 12Significantly Reduced
Tetranychus urticaeFinite Rate of Increase (λ)6 and 12Significantly Reduced

Experimental Protocols

This section details the methodologies for key experiments used to investigate the mode of action of this compound.

Mite Rearing and Bioassays

Objective: To determine the lethal and sublethal effects of this compound on different life stages of mites.

Protocol:

  • Mite Colony Maintenance: Mite populations (e.g., Tetranychus urticae) are reared on a suitable host plant, such as bean (Phaseolus vulgaris) or strawberry plants, in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Preparation of Test Arenas: Leaf discs (e.g., 2-3 cm in diameter) are punched from untreated host plant leaves and placed on a water-saturated cotton or agar bed in Petri dishes to maintain turgor.

  • Application of this compound: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or a water-acetone mixture with a surfactant like Triton X-100) and serially diluted to obtain a range of test concentrations.

  • Leaf-Dip Bioassay:

    • Leaf discs are individually dipped in the test solutions for a short duration (e.g., 5-10 seconds) and allowed to air dry. Control discs are dipped in the solvent-water solution.

    • A cohort of synchronized mites (e.g., 20-30 adult females of similar age) is transferred to each treated and control leaf disc.

  • Mortality Assessment: The number of dead and live mites is counted at specific time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 and LC90 values with their corresponding 95% confidence intervals.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Objective: To quantify the direct inhibitory effect of this compound on ACCase activity. Note: As a specific protocol for mites is not widely published, this is a generalized protocol adapted from methods used for other arthropods.

Protocol:

  • Enzyme Extraction:

    • A large number of mites (e.g., 500-1000) are collected and homogenized in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors, DTT, and EDTA).

    • The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris. The resulting supernatant, containing the crude enzyme extract, is used for the assay.

  • Radiometric Assay:

    • The assay mixture contains the enzyme extract, ATP, MgCl₂, acetyl-CoA, and varying concentrations of this compound (or its active enol form).

    • The reaction is initiated by the addition of radiolabeled sodium bicarbonate (NaH¹⁴CO₃).

    • The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a strong acid (e.g., HCl), which also removes any unreacted H¹⁴CO₃⁻.

    • The acid-stable radioactivity incorporated into malonyl-CoA is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a solvent-only control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

Radiolabeled Acetate Incorporation Assay

Objective: To measure the in vivo effect of this compound on the rate of de novo fatty acid synthesis.

Protocol:

  • Mite Treatment: Mites are exposed to a sublethal concentration of this compound for a defined period (e.g., 24-48 hours) either through treated leaf discs or by topical application. A control group is exposed to the solvent only.

  • Radiolabeling:

    • Treated and control mites are transferred to a medium containing [¹⁴C]-acetate. This can be done by placing them on leaf discs that have taken up the radiolabeled acetate solution.

    • The mites are allowed to feed for a specific duration (e.g., 4-8 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction:

    • Mites are collected, washed to remove external radioactivity, and homogenized.

    • Total lipids are extracted using a standard method, such as the Folch or Bligh-Dyer procedure, which involves a chloroform:methanol solvent system.

  • Quantification of Radioactivity: An aliquot of the total lipid extract is taken, the solvent is evaporated, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [¹⁴C]-acetate incorporated into the total lipid fraction is normalized to the number of mites or the total protein content. The percentage inhibition of lipid synthesis in the this compound-treated group is calculated relative to the control group.

dot

Experimental_Workflow MiteColony Mite Colony (e.g., T. urticae) TreatmentGroup Treatment Group: Mites exposed to this compound MiteColony->TreatmentGroup ControlGroup Control Group: Mites exposed to solvent MiteColony->ControlGroup Bioassay Bioassay (LC50 Determination) TreatmentGroup->Bioassay ACCaseAssay ACCase Inhibition Assay (IC50 Determination) TreatmentGroup->ACCaseAssay LipidSynthesisAssay Radiolabeled Acetate Incorporation Assay TreatmentGroup->LipidSynthesisAssay LipidProfile Lipid Profile Analysis (GC-MS / LC-MS) TreatmentGroup->LipidProfile ControlGroup->Bioassay ControlGroup->ACCaseAssay ControlGroup->LipidSynthesisAssay ControlGroup->LipidProfile DataAnalysis Data Analysis & Interpretation Bioassay->DataAnalysis ACCaseAssay->DataAnalysis LipidSynthesisAssay->DataAnalysis LipidProfile->DataAnalysis

Caption: Workflow for assessing this compound's impact on mites.

Conclusion

This compound's mode of action through the inhibition of ACCase and subsequent disruption of lipid biosynthesis is a well-established mechanism that sets it apart from many other classes of acaricides. This unique target site makes it a valuable tool for managing mite populations, especially those that have developed resistance to other products. The quantitative data on its efficacy, particularly its potent ovicidal and larvicidal activity, underscore its importance in integrated pest management programs. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuances of this compound's activity and to explore potential resistance mechanisms. A thorough understanding of its biochemical and physiological effects is paramount for its continued effective and sustainable use in agriculture.

References

Spirodiclofen: A Technical Guide to a Tetronic Acid Derivative Acaricide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirodiclofen is a non-systemic acaricide belonging to the chemical class of tetronic acid derivatives. Its unique mode of action involves the inhibition of lipid biosynthesis, specifically targeting the enzyme acetyl-CoA carboxylase (ACC). This disruption of a fundamental metabolic pathway provides excellent efficacy against a wide range of mite species, particularly their juvenile stages. This technical guide provides an in-depth overview of this compound, including its mechanism of action, toxicological profile, and detailed experimental protocols for its evaluation.

Introduction

This compound, with the chemical formula C₂₁H₂₄Cl₂O₄ and the IUPAC name 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutanoate, is a highly effective acaricide used in agriculture to control various mite pests on crops such as fruits, nuts, and vegetables.[1][2] As a member of the tetronic acid chemical class, it represents a significant advancement in mite control due to its novel mode of action, which differs from traditional neurotoxic acaricides.[3][4] This distinction makes it a valuable tool in resistance management programs.[5]

Mechanism of Action: Inhibition of Lipid Biosynthesis

The primary mode of action of this compound is the inhibition of lipid biosynthesis through the targeting of acetyl-CoA carboxylase (ACC).[2][6] ACC is a crucial enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[7][8] By inhibiting ACC, this compound effectively halts the production of fatty acids, which are essential components of cell membranes and are vital for the growth, development, and reproduction of mites.[2][8] This disruption is particularly potent against the egg and larval stages, which have high rates of lipid synthesis.[9] It also reduces the fecundity and fertility of adult female mites.[2][9]

cluster_Mite_Cell Mite Cell cluster_Pathway Fatty Acid Synthesis Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC (Acetyl-CoA Carboxylase) Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Lipids Lipids (Cell Membranes, etc.) Fatty_Acids->Lipids Growth_Development Growth & Development Lipids->Growth_Development This compound This compound This compound->Malonyl_CoA Inhibits

Figure 1: Simplified signaling pathway of this compound's mode of action.

Efficacy and Toxicological Data

The efficacy of this compound against various mite species and its toxicological profile for non-target organisms are summarized below.

Table 1: Acaricidal Efficacy of this compound (LC₅₀ values)
Target Mite SpeciesLife StageLC₅₀ (mg/L)Reference
Tetranychus urticaeEggs5.1[1]
Tetranychus urticaeLarvae2.0[1]
Tetranychus urticaeProtonymphs2.1[1]
Tetranychus urticaeDeutonymphs3.7[1]
Tetranychus urticaeAdult Females36.8 (72h)[1]
Tetranychus urticaeEggs0.86[5]
Tetranychus urticaeAdult Females11.95[5]
Panonychus citriEggs (Susceptible)20.09[10]
Panonychus citriEggs (Resistant)14,300[10]
Table 2: Toxicological Profile of this compound
OrganismTest TypeValueReference
RatAcute Oral LD₅₀>2500 mg/kg bw[4]
RatAcute Dermal LD₅₀>2000 mg/kg bw[4]
RatAcute Inhalation LC₅₀>5.03 mg/L air[4]
Rat (F1 generation)Reproductive NOAEL28.6 mg/kg bw/day[4]
MouseCarcinogenicity NOAEL14.7 mg/kg bw/day[4]
Eisenia foetida (Earthworm)14-day LC₅₀>1000 mg/kg soil[9]
Apis mellifera (Honeybee)Contact LD₅₀>200 µ g/bee [9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's properties.

Acaricidal Efficacy Bioassay

This protocol is designed to determine the lethal concentration (LC₅₀) of this compound against a target mite species.

cluster_Workflow Acaricidal Efficacy Bioassay Workflow start Start prep_mites Prepare Mite Colonies (Specific life stage) start->prep_mites treatment Treat Mites with This compound Solutions prep_mites->treatment prep_solutions Prepare Serial Dilutions of this compound prep_solutions->treatment incubation Incubate under Controlled Conditions treatment->incubation mortality_assessment Assess Mortality (e.g., after 72 hours) incubation->mortality_assessment probit_analysis Perform Probit Analysis mortality_assessment->probit_analysis lc50_determination Determine LC₅₀ Value probit_analysis->lc50_determination end End lc50_determination->end

References

An In-depth Technical Guide to the Ovicidal and Larvicidal Activity of Spirodiclofen

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Spirodiclofen is a non-systemic acaricide belonging to the tetronic acid chemical class. Its novel mode of action, the inhibition of lipid biosynthesis, makes it a critical tool for managing mite populations, particularly those resistant to other classes of acaricides. This guide provides a detailed examination of this compound's potent ovicidal and larvicidal activities. It synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for assessing its efficacy, and uses visualizations to illustrate its mechanism of action and relevant experimental workflows. The primary focus is on its effects on economically significant mite species such as Tetranychus urticae and Panonychus ulmi.

Introduction

This compound is a selective, foliar-applied acaricide used to control a wide range of mite pests in various agricultural and horticultural crops.[1] As a ketoenol derivative, its unique mode of action is the inhibition of lipid biosynthesis, a process vital for mite development and reproduction.[1] This distinct mechanism provides an effective solution for resistance management strategies where pests have developed tolerance to conventional acaricides.[2]

This technical guide is designed for researchers, toxicologists, and crop protection professionals, offering an in-depth analysis of the two core pillars of this compound's efficacy: its ovicidal (egg-killing) and larvicidal (larva-killing) properties. The document will present quantitative efficacy data, standardized experimental methodologies, and visual diagrams of the biochemical pathways and laboratory workflows.

Core Mechanism of Action: Lipid Biosynthesis Inhibition

The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACC).[3][4][5] ACC is a critical, rate-limiting enzyme in the biosynthesis of fatty acids. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a fundamental building block for the synthesis of long-chain fatty acids. These fatty acids are essential components of cell membranes, energy storage molecules (lipids), and signaling molecules.

By inhibiting ACC, this compound effectively disrupts the entire lipid biosynthesis pathway.[5] This disruption has profound consequences for mites, especially during stages of rapid growth and development, such as embryogenesis (within the egg) and molting (in larval and nymphal stages), which are heavily dependent on lipid production. The impact also extends to adult females, impairing their ability to produce viable eggs.[3]

Spirodiclofen_Mechanism AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipids Essential Lipids & Cell Membranes FattyAcids->Lipids Effects Ovicidal, Larvicidal, & Fecundity Reduction Lipids->Effects Disruption Leads To This compound This compound Block INHIBITION This compound->Block ACC->MalonylCoA Catalyzes Block->ACC

Caption: Mechanism of this compound via inhibition of Acetyl-CoA Carboxylase (ACC).

Ovicidal Activity

This compound exhibits exceptional activity against mite eggs, a crucial feature for long-lasting pest control.[2] Its efficacy stems from two primary effects: direct toxicity to the developing embryo and indirect (transovarial) effects that reduce the fertility of adult females.

  • Direct Ovicidal Effect: When applied, this compound penetrates the eggshell and disrupts the lipid-dependent processes of embryonic development, leading to mortality before hatching. Studies have shown that even in mite populations that have developed resistance in motile stages, the eggs often remain fully susceptible.[6]

  • Reduced Fecundity and Fertility: Adult females exposed to this compound show a significant reduction in both the number of eggs laid (fecundity) and the viability of those eggs (fertility).[3][7] A unique symptom of poisoning is the inability of females to oviposit, causing eggs to accumulate within their bodies, which ultimately leads to death.[3]

Quantitative Data on Ovicidal Efficacy
Target PestHost CropConcentration / RateEfficacyCitation
Panonychus ulmiApple0.096 g a.i./L86.0% mortality of overwintering eggs (25 days after treatment)[8][9]
Panonychus ulmiApple0.096 g a.i./L89.1% mortality of overwintering eggs (12 days after treatment)[8][10]
Tetranychus urticaeBean6 mg/L42% reduction in total fertility[2]
Tetranychus urticaeBean12 mg/L84% reduction in total fertility[2]
Tetranychus urticaeBean24 mg/L97% reduction in total fertility[2]
Experimental Protocol: Ovicidal Bioassay (Leaf Disc Dip Method)

This protocol outlines a standard laboratory procedure to determine the ovicidal activity of this compound.

  • Mite Rearing & Egg Collection:

    • Maintain a healthy, synchronized culture of the target mite species (e.g., T. urticae) on a suitable host plant (e.g., bean or cotton plants).

    • Place 20-30 adult female mites onto fresh, untreated leaf discs (approx. 2-3 cm diameter) placed upside down on wet cotton in a petri dish.

    • Allow females to oviposit for a 24-hour period to obtain eggs of a known age.

    • After 24 hours, carefully remove the adult females using a fine brush.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

    • Create a series of five to seven serial dilutions using distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to ensure even coverage.

    • Prepare a negative control solution containing only distilled water and the surfactant.

  • Treatment Application:

    • Gently hold each leaf disc with fine forceps and dip it into the respective test solution for 5-10 seconds, ensuring complete immersion.

    • Dip control discs in the negative control solution.

    • Place the treated discs on a drying rack for 1-2 hours to allow the surface to dry completely.

  • Incubation and Assessment:

    • Return the dried, treated leaf discs to petri dishes with wet cotton.

    • Incubate under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).

    • After 7-10 days (depending on the mite species' incubation period), examine the discs under a stereomicroscope.

    • Count the number of hatched larvae (or empty chorions) and unhatched eggs for each replicate.

  • Data Analysis:

    • Calculate the percentage of egg mortality for each concentration. Mortality is defined as the proportion of unhatched eggs.

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Use probit analysis to calculate the LC₅₀ and LC₉₀ values (the concentrations required to cause 50% and 90% mortality, respectively).

Ovicidal_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Culture Mites & Collect Eggs (24h) B1 Leaf Disc Dip Treatment (5-10 sec) A1->B1 A2 Prepare this compound Serial Dilutions A2->B1 B2 Air Dry Discs B1->B2 B3 Incubate Under Controlled Conditions B2->B3 C1 Assess Egg Hatch Rate (After 7-10 days) B3->C1 C2 Calculate % Mortality C1->C2 C3 Perform Probit Analysis (Calculate LC50) C2->C3

Caption: Standard experimental workflow for an ovicidal bioassay.

Larvicidal Activity

This compound demonstrates high acute toxicity to the larval and nymphal stages of mites.[2] The intense metabolic activity and demand for lipids during molting make these immature stages particularly vulnerable to the disruption of fatty acid synthesis. This activity ensures that even if some eggs hatch, the resulting larvae are quickly controlled, preventing the development of a damaging population.

Quantitative Data on Larvicidal & Nymphal Efficacy
Target PestHost CropConcentration / RateEfficacyCitation
Tetranychus urticaeGreenhouse CucumberNot specified98.4% efficacy (6 days after treatment)[10]
Tetranychus urticaeGreenhouse CucumberNot specified96.8% efficacy (10 days after treatment)[10]
Panonychus ulmi (Summer Population)Apple0.096 g a.i./L95.7% efficacy (47 days after treatment)[8]
Cacopsylla pyri (Eggs & Larvae)Pear0.144 g a.i./L83.2% - 95% efficacy (14 days after treatment)[8][9]
Cacopsylla pyri (Eggs & Larvae)Pear0.096 g a.i./L89% reduction in population (38 days after treatment)[8][9]
Experimental Protocol: Larvicidal Bioassay (Leaf Residue Method)

This protocol, adapted from standard WHO and entomological guidelines, is used to assess the toxicity of this compound to mite larvae.[11][12][13]

  • Mite Rearing & Larva Collection:

    • Maintain a synchronized mite culture as described in the ovicidal protocol.

    • Collect newly hatched larvae (within 24 hours of emergence) for the bioassay to ensure a homogenous test population.

  • Preparation of Test Surfaces:

    • Prepare serial dilutions of this compound as described previously.

    • Cut fresh, untreated leaf discs (approx. 3-4 cm diameter).

    • Using a Potter spray tower or a similar precision spraying apparatus, apply a uniform film of each test solution to the leaf discs. A typical application volume is 1-2 mg/cm².

    • Treat control discs with the solvent-surfactant solution only.

    • Allow the discs to dry completely in a fume hood for 1-2 hours.

  • Exposure and Incubation:

    • Place the dried, treated leaf discs upside down on a bed of wet cotton or agar in petri dishes.

    • Using a fine-hair brush, carefully transfer 20-25 larvae onto the surface of each treated disc.

    • Seal the petri dishes with ventilated lids or parafilm with small perforations to prevent escape while allowing air exchange.

    • Incubate under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment:

    • Record larval mortality at 24, 48, and 72 hours post-exposure.

    • Larvae are considered dead if they are unable to move when gently prodded with a fine brush. Moribund individuals (showing minimal, uncoordinated movement) are typically counted as dead.[12]

  • Data Analysis:

    • Calculate the percentage of larval mortality for each concentration at each time point.

    • Apply Abbott's formula to correct for control mortality if necessary. Tests with control mortality exceeding 20% should be discarded.[12]

    • Use probit analysis to determine the LC₅₀ and LC₉₀ values and their 95% confidence limits.

Larvicidal_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Culture Mites & Collect Larvae (<24h old) B2 Transfer Larvae to Treated Discs A1->B2 A2 Prepare this compound Serial Dilutions B1 Spray Leaf Discs & Create Residue Film A2->B1 B1->B2 B3 Incubate Under Controlled Conditions B2->B3 C1 Record Mortality (24, 48, 72h) B3->C1 C2 Calculate % Mortality C1->C2 C3 Perform Probit Analysis (Calculate LC50) C2->C3

Caption: Standard experimental workflow for a larvicidal bioassay.

Conclusion

This compound's efficacy as an acaricide is firmly rooted in its powerful ovicidal and larvicidal activities. By inhibiting the essential enzyme Acetyl-CoA Carboxylase, it disrupts lipid biosynthesis, a pathway fundamental to mite development and reproduction. This mode of action results in high mortality of eggs and immature stages, and significantly reduces the reproductive output of adult females. The quantitative data and established protocols presented in this guide confirm its potency and provide a framework for further research and evaluation. Due to its unique mechanism, this compound remains a valuable component of Integrated Pest Management (IPM) programs, particularly for managing resistance to other acaricide classes.

References

Methodological & Application

Application Notes and Protocols for Spirodiclofen Efficacy Testing on Mites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the efficacy of Spirodiclofen against various mite species, with a primary focus on the two-spotted spider mite, Tetranychus urticae. The information compiled is based on established scientific literature and provides a framework for consistent and reproducible efficacy testing.

Introduction

This compound is a non-systemic acaricide belonging to the class of tetronic and tetramic acid derivatives. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[1][2][3] This disruption of lipid metabolism ultimately interferes with mite development, reproduction, and survival.[2][3] this compound is effective against a broad range of mite species and exhibits activity against all developmental stages, including eggs, larvae, nymphs, and adults, making it a valuable tool in integrated pest management (IPM) programs.[3][4]

Quantitative Efficacy Data of this compound

The following tables summarize the lethal concentrations (LC50) and other relevant efficacy data for this compound against Tetranychus urticae from various studies. These values can serve as a reference for designing dose-response experiments.

Table 1: LC50 Values of this compound against Different Life Stages of Tetranychus urticae

Life StageLC50 (mg/L or ppm)Exposure TimeReference
Eggs5.1-[5]
Eggs0.86-[6]
Larvae2.0-[5]
Protonymphs2.1-[5]
Female Deutonymphs3.7-[5]
Pre-ovipositional Females36.872 hours[5]
Adult Females11.95-[6]

Table 2: Sublethal Effects of this compound on Adult Female Tetranychus urticae

Concentration (mg/L)EffectReference
12 - 96Significant reduction in fecundity and longevity.[7][7]
12 - 9627 - 40% of females did not lay eggs.[7][7]
7.9 - 96Significant reduction in net fertility.[5][5]
24 - 96Significant decrease in intrinsic rate of increase (r) and finite rate of increase (λ).[4][7][4][7]
48 - 96Significant reduction in gross reproductive rate (GRR) and net reproductive rate (R0).[4][7][4][7]

Experimental Protocols

Detailed methodologies for common laboratory bioassays are provided below. Researchers should adapt these protocols based on their specific experimental goals, target mite species, and available resources.

Mite Rearing (General Protocol)

A healthy and homogenous mite colony is crucial for reliable bioassay results.

  • Host Plant: Kidney bean (Phaseolus vulgaris L.) is a commonly used host for rearing Tetranychus urticae.

  • Rearing Conditions: Maintain the mite colony in a controlled environment at 25-27°C, 40-60% relative humidity, and a 16:8 hour (light:dark) photoperiod.[8]

  • Colony Maintenance: Regularly transfer mites to fresh, uninfested host plants to ensure a continuous supply of healthy individuals for experiments.

Leaf Disc Dip Bioassay (for Adult and Nymphal Mites)

This is a widely used method for assessing the contact toxicity of acaricides.

  • Materials:

    • Fresh, untreated host plant leaves (e.g., kidney bean)

    • Petri dishes (90 mm diameter)

    • Cotton wool

    • Distilled water

    • This compound stock solution and serial dilutions

    • Wetting agent (e.g., Triton X-100)

    • Fine camel-hair brush

    • Beakers

  • Protocol:

    • Prepare leaf discs (e.g., 3 cm diameter) from healthy, untreated leaves.

    • Place each leaf disc, abaxial side up, on a water-saturated cotton pad in a Petri dish.

    • Prepare a range of this compound concentrations in distilled water. A small amount of wetting agent can be added to ensure uniform coverage.

    • Using forceps, dip each leaf disc into the respective test solution for a standardized time (e.g., 5-10 seconds).

    • Allow the treated leaf discs to air dry completely.

    • A control group should be prepared using distilled water with the wetting agent only.

    • Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate the Petri dishes under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).[9]

    • Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

Ovicidal Bioassay

This protocol is designed to evaluate the efficacy of this compound on mite eggs.

  • Materials: Same as the leaf disc dip bioassay.

  • Protocol:

    • Prepare leaf discs as described previously.

    • Transfer a cohort of healthy adult female mites to each leaf disc and allow them to oviposit for a defined period (e.g., 24 hours).

    • After the oviposition period, remove the adult females, leaving a known number of eggs on each disc.

    • Dip the leaf discs containing the eggs into the various this compound concentrations and the control solution as described in the leaf disc dip bioassay.

    • Allow the leaf discs to air dry.

    • Incubate the Petri dishes under controlled conditions.

    • Assess egg mortality by counting the number of unhatched eggs after a period sufficient for hatching in the control group (typically 7-10 days).

Residual Contact Bioassay

This method assesses the toxicity of this compound residues on a treated surface.

  • Materials:

    • Glass vials or Petri dishes

    • This compound stock solution and serial dilutions in a volatile solvent (e.g., acetone)

    • Pipettes

    • Ventilated fume hood

  • Protocol:

    • Prepare a series of this compound dilutions in a volatile solvent.

    • Pipette a known volume of each dilution into a glass vial or the bottom of a Petri dish.

    • Gently rotate the vial or dish to ensure the inner surface is evenly coated.

    • Allow the solvent to evaporate completely in a fume hood, leaving a uniform residue of the acaricide.

    • A control group should be treated with the solvent only.

    • Introduce a known number of adult mites into each treated container.

    • Provide a small piece of fresh leaf material as a food source if the observation period is long.

    • Seal the containers appropriately (e.g., with a cotton plug for vials or a lid for Petri dishes).

    • Incubate under controlled conditions.

    • Record mortality at regular intervals.

Data Analysis

  • Mortality Correction: Correct the observed mortality for control mortality using Abbott's formula:

    • Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100

    • Where 'n' is the number of mites, 'T' is the treated group, and 'C' is the control group.

  • Dose-Response Analysis: Use probit analysis to calculate the LC50 and LC90 values and their 95% confidence limits. This will provide a robust statistical measure of the acaricide's toxicity.

Visualized Experimental Workflow and Mode of Action

The following diagrams illustrate the general workflow for a laboratory bioassay and the mode of action of this compound.

G cluster_prep Preparation Phase cluster_bioassay Bioassay Execution cluster_analysis Data Collection & Analysis MiteColony Maintain Healthy Mite Colony Infestation Infest Discs with Mites MiteColony->Infestation HostPlants Grow Untreated Host Plants PrepareDiscs Prepare Leaf Discs HostPlants->PrepareDiscs TestSolutions Prepare this compound Serial Dilutions Treatment Treat Leaf Discs (e.g., Leaf Dip) TestSolutions->Treatment PrepareDiscs->Treatment Treatment->Infestation Incubation Incubate under Controlled Conditions Infestation->Incubation MortalityCount Assess Mortality (24, 48, 72h) Incubation->MortalityCount DataAnalysis Probit Analysis (Calculate LC50) MortalityCount->DataAnalysis G This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits LipidBiosynthesis Lipid Biosynthesis ACCase->LipidBiosynthesis Catalyzes MiteDevelopment Impaired Development & Reproduction CellMembranes Cell Membrane Integrity LipidBiosynthesis->CellMembranes Essential for EnergyStorage Energy Storage LipidBiosynthesis->EnergyStorage Essential for LipidBiosynthesis->MiteDevelopment Disruption leads to MiteMortality Mite Mortality MiteDevelopment->MiteMortality

References

Application Notes: Analytical Methods for Spirodiclofen Residue in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spirodiclofen is a non-systemic acaricide and insecticide belonging to the tetronic acid chemical class. It functions by inhibiting lipid biosynthesis in mites and other target pests.[1][2] Due to its application on various agricultural crops, including fruits, vegetables, and nuts, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure consumer safety.[3] Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues in plant-derived commodities.

This document provides detailed application notes and protocols for the analysis of this compound residues in plant tissues, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC), coupled with robust sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Analytical Techniques

The most common and effective methods for the determination of this compound residues are LC-MS/MS and GC-based methods.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity, selectivity, and suitability for analyzing thermally labile compounds like this compound.[3][4] Methods using UPLC-MS/MS have demonstrated excellent performance, achieving low limits of detection and quantification.[5][6]

  • Gas Chromatography (GC): GC with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS) can also be used. The multiresidue method DFG S19 using GC-ECD as the primary detector and GC-MS for confirmation has been validated for this compound in various plant matrices.[7][8]

Sample Preparation: The QuEChERS Method

The QuEChERS method is widely adopted for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[9][10] The procedure involves two main steps: an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components like pigments and fatty acids.[10][11][12] For highly pigmented matrices like spinach or vine leaves, Graphitized Carbon Black (GCB) is often included in the d-SPE step.[12][13]

Quantitative Data Summary

The performance of analytical methods is characterized by several key parameters, which are summarized below.

Table 1: Method Detection and Quantification Limits for this compound

Analytical MethodPlant MatrixLOD (Limit of Detection)LOQ (Limit of Quantification)Reference(s)
UPLC-MS/MSTomato0.08 µg/kg5 µg/kg[5][6]
LC-MS/MSGeneral Plant Matrices (Routine)-0.01 mg/kg[7][8]
LC-MS/MSDifficult Matrices (e.g., tea, black pepper)-0.05 mg/kg[8]
GC-ECD / GC-MSHigh water, acid, oil content, and dry matrices (e.g., apples, oranges)-0.02 mg/kg[7][8]

Table 2: Recovery and Precision Data from Validation Studies

Analytical MethodPlant MatrixSpiking Level(s)Recovery (%)Relative Standard Deviation (RSD) (%)Reference(s)
UPLC-MS/MSTomato5 µg/kg> 91.34%≤ 8.35% (Intra-day), ≤ 15.85% (Inter-day)[5][6]
LC-MS/MSAster scaber0.01 & 0.1 mg/kg82.0 - 115.9%-[14]
LC-MS/MSBlueberry0.01 - 0.5 mg/kg81 - 109%-[15]
LC-MS/MSFruits & VegetablesFortified Levels72.0 - 118.0%< 20%[4]
GC-MS/MSVine Leaves0.01 - 0.2 mg/kg60 - 110%< 20%[11]

Experimental Workflow Visualization

The general workflow for this compound residue analysis involves sample collection, preparation, extraction, cleanup, and instrumental analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup (QuEChERS) cluster_analysis Analysis & Reporting A Representative Sample Collection B Homogenization (e.g., with dry ice) A->B C Extraction with Acetonitrile & Salts B->C D Dispersive SPE Cleanup (d-SPE) C->D E LC-MS/MS or GC-MS Analysis D->E F Data Processing & Quantification E->F G Final Report F->G

Caption: General workflow for this compound residue analysis in plant tissues.

Detailed Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol describes a common method for the analysis of this compound in plant matrices like fruits and vegetables.

1. Reagents and Materials

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Water, HPLC or LC-MS grade

  • Formic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (optional, for matrices with high-fat content)

  • Graphitized Carbon Black (GCB) (optional, for highly pigmented matrices)

  • 50 mL and 2 mL centrifuge tubes

  • Homogenizer/blender

  • Centrifuge

  • Vortex mixer

2. Sample Preparation

  • Chop a representative portion of the plant tissue sample.

  • Freeze the sample and homogenize it to a fine powder, for example, using a blender with dry ice.

  • Store the homogenized sample in a freezer at or below -20°C until extraction.[14]

3. Extraction (QuEChERS)

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.[14]

  • Add the appropriate QuEChERS extraction salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).[14]

  • Immediately cap the tube tightly and shake vigorously by hand or vortex for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5-10 minutes.

4. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE centrifuge tube.

  • The d-SPE tube should contain the appropriate sorbents. For a general-purpose cleanup, use 150 mg anhydrous MgSO₄ and 25-50 mg PSA.[10] For matrices with high chlorophyll content, add 7.5-50 mg of GCB.[12][13]

  • Cap the tube and vortex for 30-60 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 2 minutes.

  • The resulting supernatant is the final extract for analysis.

G cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup A Weigh 10g Homogenized Sample into 50mL Tube B Add 10mL Acetonitrile A->B C Add MgSO₄ and NaCl (Extraction Salts) B->C D Vortex 1 min C->D E Centrifuge 5-10 min D->E F Transfer 1mL Supernatant to 2mL d-SPE Tube E->F G d-SPE Tube contains: MgSO₄, PSA, (optional C18/GCB) F->G H Vortex 30-60s G->H I Centrifuge 2 min H->I J Collect Supernatant for Analysis I->J

Caption: Detailed visualization of the QuEChERS sample preparation protocol.

5. Instrumental Analysis (LC-MS/MS)

  • Transfer the final extract into an autosampler vial.

  • Dilute the extract if necessary (e.g., a 4-fold dilution can help mitigate matrix effects).[5]

  • Analyze the sample using a suitably configured LC-MS/MS system.

Table 3: Example LC-MS/MS Instrumental Conditions

ParameterTypical Setting
LC System
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, < 2 µm particle size)
Mobile Phase AWater with 0.1% formic acid and/or 5 mM ammonium formate
Mobile Phase BMethanol or Acetonitrile with 0.1% formic acid
Flow Rate0.2 - 0.4 mL/min
Injection Volume2 - 10 µL
Column Temperature30 - 40 °C
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)~411.1 (for [M+H]⁺) or other adducts like [M+Na]⁺
Product Ions (m/z)At least two specific product ions for quantification and confirmation
Dwell TimeOptimized for the number of co-eluting compounds

6. Quality Control and Validation

  • Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects.[14]

  • Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Recovery: Perform spike recovery experiments at multiple concentration levels (e.g., at the LOQ and 10x LOQ) to assess method accuracy.[14] Acceptable recovery is typically within 70-120%.[10]

  • Precision: Evaluate the repeatability (intra-day) and reproducibility (inter-day) of the method. RSD values should ideally be below 20%.[4]

References

Application Notes and Protocols for Assessing the Acaricide Efficacy of Spirodiclofen in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and conducting robust field trials to evaluate the efficacy of Spirodiclofen, a tetronic acid derivative acaricide. The methodologies outlined herein are designed to yield high-quality, reproducible data suitable for regulatory submissions, product development, and resistance management strategies.

Introduction to this compound

This compound is a non-systemic acaricide with a novel mode of action, inhibiting lipid biosynthesis in mites by targeting the enzyme acetyl-CoA carboxylase (ACCase).[1] This disruption of an essential metabolic pathway leads to mortality, particularly in the egg and larval stages, and a significant reduction in the fecundity of adult female mites. Its unique mode of action makes it a valuable tool for controlling mite populations that may have developed resistance to other classes of acaricides. Field trials are essential to determine its efficacy under real-world conditions against various mite species on different crops.

Field Trial Design and Setup

A well-designed field trial is crucial for obtaining reliable and statistically significant results. The following protocol outlines the key considerations for setting up a field trial to assess the efficacy of this compound.

Experimental Design

A Randomized Complete Block Design (RCBD) is the recommended experimental design for this type of field trial. This design helps to minimize the effects of environmental variability within the trial site.

  • Treatments:

    • Untreated Control (UTC): Plots that receive no acaricide application.

    • This compound Treatment(s): One or more application rates of this compound. It is advisable to test a range of concentrations to determine the optimal dose.

    • Reference Product: A commercially available standard acaricide with known efficacy against the target mite species.

  • Replicates: A minimum of four to five replicates per treatment is recommended to ensure statistical power.

  • Plot Size: The size of individual plots will depend on the crop being tested. For example, in apple orchards, a plot may consist of five trees, while in vineyards, it could be a row of fifteen plants.[2][3]

  • Buffer Zones: To prevent spray drift and inter-plot interference, a buffer zone of at least one row of plants or a designated distance should be maintained around each plot.

Site Selection and Preparation
  • Site History: Select a trial site with a known history of mite infestation and no application of acaricides with a similar mode of action in the recent past.

  • Uniformity: The trial area should be as uniform as possible in terms of crop variety, age, vigor, and soil conditions.

  • Mite Population: Ensure a sufficient and evenly distributed population of the target mite species (e.g., Panonychus ulmi, Tetranychus urticae, Panonychus citri) before the initial application. A pre-treatment assessment is necessary to confirm this.

Experimental Protocols

Treatment Application
  • Timing: The first application should be initiated when the mite population reaches a predetermined threshold (e.g., 3-5 motile mites per leaf).[4]

  • Equipment: Use a calibrated sprayer (e.g., knapsack sprayer for smaller plots or airblast sprayer for orchards) to ensure uniform coverage. The application volume should be sufficient to achieve thorough coverage of all plant surfaces, including the undersides of leaves where mites often congregate.

  • Application Procedure:

    • Calibrate the sprayer to deliver the desired volume per unit area.

    • Prepare the spray solution for each treatment according to the manufacturer's instructions and the trial protocol.

    • Apply the treatments in a randomized order within each block.

    • To avoid contamination, thoroughly clean the sprayer between the application of different treatments.

    • Record all relevant application details, including date, time, weather conditions (temperature, humidity, wind speed), and application volume.

Mite Population Assessment
  • Sampling:

    • Randomly select a predetermined number of leaves (e.g., 25 leaves per plot) from the central part of each plot, avoiding the edges, at each assessment interval.[2]

    • Place the collected leaves in labeled paper bags and transport them to the laboratory for counting.

  • Counting:

    • Using a stereomicroscope, count the number of all motile mite stages (larvae, nymphs, and adults) and eggs on each leaf.

    • Record the counts for each life stage separately.

  • Assessment Intervals: Conduct mite population assessments at the following intervals:

    • Pre-treatment (one day before the first application)

    • 3, 7, 14, and 21 days after each application.

Data Analysis

The collected data should be subjected to statistical analysis to determine the efficacy of the treatments.

  • Efficacy Calculation: The percentage efficacy of each treatment can be calculated using the Henderson-Tilton formula:

    • Efficacy (%) = (1 - (Ta * Cb) / (Tb * Ca)) * 100

      • Ta: Number of mites in the treated plot after application.

      • Cb: Number of mites in the control plot before application.

      • Tb: Number of mites in the treated plot before application.

      • Ca: Number of mites in the control plot after application.

  • Statistical Analysis: The mite count data should be analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment means.[5][6] If the ANOVA shows a significant effect, a post-hoc test such as Tukey's HSD test can be used to compare the means of the different treatments.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Mean Number of Motile Mites (± SE) per Leaf at Different Assessment Intervals

TreatmentPre-treatment3 DAT7 DAT14 DAT21 DAT
Untreated Control
This compound (Rate 1)
This compound (Rate 2)
Reference Product

DAT: Days After Treatment

Table 2: Efficacy (%) of Acaricide Treatments Against Motile Mite Stages

Treatment3 DAT7 DAT14 DAT21 DAT
This compound (Rate 1)
This compound (Rate 2)
Reference Product

Table 3: Mean Number of Mite Eggs (± SE) per Leaf at Different Assessment Intervals

TreatmentPre-treatment3 DAT7 DAT14 DAT21 DAT
Untreated Control
This compound (Rate 1)
This compound (Rate 2)
Reference Product

Mandatory Visualizations

This compound's Mode of Action: Inhibition of Lipid Biosynthesis

cluster_0 Normal Lipid Biosynthesis in Mites cluster_1 Effect of this compound Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACCase) Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Lipids Lipids Fatty Acids->Lipids Cell Membranes, Growth, Reproduction Cell Membranes, Growth, Reproduction Lipids->Cell Membranes, Growth, Reproduction This compound This compound This compound->Inhibition Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA Carboxylase (ACCase) Inhibition->Acetyl-CoA Carboxylase (ACCase) Inhibits Blocked Lipid Biosynthesis Blocked Mortality Mite Mortality (especially eggs and larvae) Reduced Fecundity Blocked->Mortality

Caption: this compound's inhibitory effect on mite lipid biosynthesis.

Experimental Workflow for this compound Field Trial

cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Site Selection & Preparation B Experimental Design (RCBD) A->B C Plot Layout & Randomization B->C D Pre-treatment Mite Assessment C->D E This compound Application D->E F Post-treatment Mite Assessments (3, 7, 14, 21 DAT) E->F G Data Collection & Compilation F->G H Efficacy Calculation (Henderson-Tilton) G->H I Statistical Analysis (ANOVA) H->I J Final Report & Conclusions I->J

Caption: A streamlined workflow for a this compound efficacy field trial.

References

Application Notes and Protocols for Studying the Effects of Spirodiclofen on Mite Fecundity and Fertility

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirodiclofen is a non-systemic acaricide belonging to the tetronic acid chemical class.[1][2] It is a potent inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[1][3][4] This mode of action disrupts the production of essential lipids, leading to impaired development, reproduction, and eventual death of mites.[3] Notably, this compound demonstrates significant effects on the fecundity (number of eggs laid) and fertility (hatchability of eggs) of female adult mites, making these crucial parameters for evaluating its efficacy and for resistance management studies.[5][6][7][8]

These application notes provide detailed protocols for assessing the impact of this compound on mite fecundity and fertility, primarily focusing on the two-spotted spider mite, Tetranychus urticae, a common model organism in acarology.

Data Presentation

The following tables summarize the quantitative effects of this compound on various life-history and reproductive parameters of Tetranychus urticae as reported in the literature.

Table 1: Effect of this compound on the Survival and Reproduction of T. urticae Females.

This compound Concentration (mg/L)Proportion of Surviving Females (after 24h exposure)Total Fertility Reduction (%)Net Reproductive Rate (R₀)Reference
Control0.96-28.92[9][10]
60.71 - 0.884223.35[9][10][11]
120.51 - 0.71846.45[9][10][11]
240.41 - 0.5497-[9][10][11]
480.30 - 0.50--[9][11]
960.25 - 0.44Egg-laying completely terminated-[9][11][12]

Table 2: Impact of this compound on the Population Growth Parameters of T. urticae.

This compound Concentration (mg/L)Intrinsic Rate of Increase (r)Finite Rate of Increase (λ)Mean Generation Time (T)Reference
Control0.2511.276-[10][11]
60.2141.232-[10][11]
120.1411.156-[10][11]
24---
48---
96---
30---[13]
60DecreasedDecreasedLengthened[13]
120DecreasedDecreasedLengthened[13]

Experimental Protocols

Protocol 1: Leaf-Disc Bioassay for Fecundity and Fertility Assessment

This protocol is a standard method to evaluate the sublethal effects of this compound on adult female mites.

Materials:

  • This compound stock solution and a series of dilutions (e.g., 0.375, 0.75, 1.5, 3, 6, 12, 24, 48, 96 mg/L).[5][7]

  • Distilled water with a surfactant (e.g., Triton X-100) as a control.

  • Healthy, untreated host plant leaves (e.g., bean or citrus leaves).

  • Petri dishes or multi-well plates.

  • Absorbent paper or cotton for maintaining humidity.

  • Fine camel-hair brush for mite transfer.

  • Stereomicroscope.

  • Growth chamber with controlled temperature, humidity, and photoperiod (e.g., 26 ± 1°C, 60 ± 5% RH, 16:8 h L:D).[14]

Procedure:

  • Mite Rearing: Maintain a healthy, age-synchronized colony of T. urticae on untreated host plants. For the experiment, use pre-ovipositing or young adult females (2-3 days old).[5][14]

  • Preparation of Leaf Discs: Cut leaf discs of a uniform size (e.g., 2-3 cm diameter) and place them, abaxial side up, on a moist substrate (e.g., water-saturated cotton or agar) in Petri dishes.

  • Acaricide Application: Prepare a series of this compound concentrations. Spray the leaf discs with the respective acaricide solutions or with the control solution using a Potter spray tower or a similar device to ensure uniform coverage.[14] Allow the discs to air-dry.

  • Mite Infestation: Transfer a cohort of adult female mites (e.g., 20-30 individuals) to each treated leaf disc.

  • Exposure Period: Expose the mites to the treated surface for a defined period, typically 24 hours.[5][7]

  • Data Collection (Fecundity): After the exposure period, count the number of surviving females and the number of eggs laid per female on each disc.

  • Data Collection (Fertility): Transfer the surviving females to fresh, untreated leaf discs daily for a set period (e.g., 5-7 days) to assess the ongoing effects on fecundity.[9] The eggs laid on the treated and untreated discs should be observed daily under a stereomicroscope to determine the hatching rate (fertility).

  • Longevity Assessment: Monitor the survival of the treated females daily until all individuals have died to determine their longevity.[5]

Protocol 2: Life-Table Study (Age-Stage, Two-Sex Life Table)

This demographic toxicology approach provides a comprehensive evaluation of the lethal and sublethal effects of this compound on the mite population dynamics.[5][7]

Materials:

  • Same as Protocol 1.

Procedure:

  • Cohort Establishment: Place a single fertilized female mite (2–3 days old) on an untreated leaf disc and allow it to oviposit for 24 hours. Remove the female and all but one egg. Repeat this to create a cohort of age-synchronized individuals.[14]

  • Acaricide Treatment: Once the individuals of the cohort reach the desired stage (e.g., pre-ovipositing female), treat them with a series of this compound concentrations as described in Protocol 1.[5][7] A control group should be treated with distilled water.

  • Daily Observations: After a 24-hour exposure, transfer the surviving mites to fresh, untreated leaf discs.[5][7] Monitor the survival and fecundity of each individual daily until the death of the last individual.

  • Data Analysis: Use the collected data on daily survival and fecundity to construct life tables. The age-stage, two-sex life table analysis allows for the calculation of various population parameters, including the intrinsic rate of increase (r), the finite rate of increase (λ), the net reproductive rate (R₀), and the mean generation time (T).[5][13]

Visualizations

Signaling Pathway and Experimental Workflow

spirodiclofen_workflow mite_rearing Mite Rearing (Age-Synchronized Colony) infestation Mite Infestation (Adult Females) mite_rearing->infestation leaf_discs Leaf Disc Preparation application Acaricide Application (Spraying) leaf_discs->application spiro_prep This compound Dilutions & Control Preparation spiro_prep->application application->infestation exposure 24h Exposure infestation->exposure fecundity Fecundity Assessment (Eggs/Female) exposure->fecundity longevity Longevity (Daily Survival) exposure->longevity fertility Fertility Assessment (Hatching Rate) fecundity->fertility life_table Life-Table Analysis (r, λ, R₀, T) fecundity->life_table fertility->life_table longevity->life_table

Caption: Experimental workflow for assessing this compound's effects on mite reproduction.

spirodiclofen_pathway cluster_outcomes Observed Outcomes This compound This compound accase Acetyl-CoA Carboxylase (ACCase) This compound->accase Inhibition lipid_syn Lipid Biosynthesis accase->lipid_syn lipid_depletion Depletion of Essential Lipids (e.g., Fatty Acids, Triglycerides) lipid_syn->lipid_depletion energy_def Energy & Nutrient Deficiency for Oogenesis lipid_depletion->energy_def membrane_integrity Impaired Cell Membrane Formation & Integrity lipid_depletion->membrane_integrity hormone_disrupt Disruption of Lipid-Derived Hormone Signaling lipid_depletion->hormone_disrupt reduced_fecundity Reduced Fecundity (Fewer Eggs Laid) energy_def->reduced_fecundity reduced_fertility Reduced Fertility (Lower Hatch Rate) membrane_integrity->reduced_fertility hormone_disrupt->reduced_fecundity hormone_disrupt->reduced_fertility sterilization Female Sterilization reduced_fecundity->sterilization

Caption: Proposed signaling pathway of this compound's impact on mite reproduction.

Discussion

The provided protocols offer robust methods for quantifying the effects of this compound on mite fecundity and fertility. The leaf-disc bioassay is a fundamental technique for determining concentration-response relationships, while life-table studies provide a more holistic understanding of the population-level impacts.

The proposed signaling pathway illustrates the mechanism of action of this compound. By inhibiting ACCase, this compound disrupts lipid biosynthesis, which is fundamental for numerous physiological processes, including oogenesis and embryogenesis. The resulting depletion of essential lipids can lead to energy deficiencies, compromised cell membrane integrity in oocytes and developing embryos, and potential disruption of lipid-derived signaling molecules crucial for reproduction. These effects collectively manifest as reduced fecundity and fertility, and in some cases, complete sterilization of female mites.[5][7] Some studies have also investigated the total lipid content in mites after this compound treatment, which can be a complementary biochemical assay.[6][8]

Researchers should consider the potential for resistance development in mite populations.[4][6] Therefore, it is crucial to use susceptible mite strains for baseline studies and to include resistant strains in comparative analyses to understand the mechanisms of resistance and to inform effective resistance management strategies.

References

Application Notes and Protocols for Novel Spirodiclofen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and testing of novel Spirodiclofen formulations. The protocols outlined below detail methodologies for creating advanced formulations, such as nanoemulsions and microencapsulations, and for evaluating their physicochemical properties and biological efficacy.

Introduction to this compound

This compound is a non-systemic acaricide belonging to the tetronic acid derivative chemical class.[1][2] Its mode of action is the inhibition of lipid biosynthesis, specifically targeting the enzyme acetyl-CoA carboxylase (ACC).[1][3] This disruption of lipid metabolism is particularly effective against mite eggs, larvae, and nymphs.[3][4] this compound has no cross-resistance with other existing acaricides, making it a valuable tool for resistance management programs.[4]

The development of novel formulations of this compound is driven by the need to enhance its bioavailability, improve its stability, and provide controlled release, thereby potentially reducing the required application rates and minimizing environmental impact.

Mechanism of Action: Inhibition of Lipid Biosynthesis

This compound's primary target is acetyl-CoA carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a fundamental building block for the synthesis of fatty acids. By inhibiting ACC, this compound effectively halts the production of lipids essential for mite development and reproduction.[1][3]

Lipid_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA Fatty Acid Synthase Fatty Acid Synthase Malonyl-CoA->Fatty Acid Synthase Fatty Acids Fatty Acids Fatty Acid Synthase->Fatty Acids Complex Lipids Complex Lipids Fatty Acids->Complex Lipids ACC->Malonyl-CoA This compound This compound This compound->ACC Inhibits

Inhibition of Lipid Biosynthesis by this compound.

Novel Formulation Development Protocols

Protocol for this compound Nanoemulsion (SE) Formulation

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its bioavailability and efficacy.

Materials:

  • This compound (Technical Grade, 98%)

  • Vegetable Oil (e.g., Soybean Oil)

  • Non-ionic Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol-P)

  • Deionized Water

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Oil Phase Preparation: Dissolve a specific amount of this compound in the vegetable oil. Gently heat and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Prepare an aqueous solution by dissolving the surfactant and co-surfactant in deionized water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under constant magnetic stirring to form a coarse emulsion.

  • Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization or ultrasonication. The energy input and duration will determine the final droplet size.

  • Characterization: Analyze the resulting nanoemulsion for particle size distribution, polydispersity index (PDI), and zeta potential.

Nanoemulsion_Workflow A This compound + Oil (Oil Phase) C Magnetic Stirring A->C B Surfactant + Co-surfactant + Water (Aqueous Phase) B->C D Coarse Emulsion C->D E High-Pressure Homogenization / Ultrasonication D->E F This compound Nanoemulsion E->F G Characterization (Particle Size, PDI, Zeta Potential) F->G

Workflow for this compound Nanoemulsion Formulation.
Protocol for this compound Microencapsulation (ME)

Objective: To encapsulate this compound within a polymer shell to provide controlled release and enhance residual activity.

Materials:

  • This compound (Technical Grade, 98%)

  • Polymer for shell formation (e.g., Polyurea)

  • Monomers (e.g., 4,4-methylenediphenyl diisocyanate and ethylenediamine)

  • Organic Solvent (e.g., Dichloromethane)

  • Aqueous solution with a protective colloid (e.g., Polyvinyl alcohol)

  • Cross-linking agent (optional, e.g., glutaraldehyde)

Procedure:

  • Organic Phase Preparation: Dissolve this compound and one of the monomers in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the protective colloid.

  • Emulsification: Disperse the organic phase in the aqueous phase under high shear to form fine droplets.

  • Interfacial Polymerization: Add the second monomer to the emulsion. Polymerization will occur at the oil-water interface, forming the microcapsule shell.

  • Curing and Purification: Allow the reaction to proceed to completion. The resulting microcapsules can be purified by washing and centrifugation.

  • Characterization: Analyze the microcapsules for particle size, encapsulation efficiency, and drug loading.

Physicochemical Characterization Protocols

Particle Size Analysis

Method: Laser Diffraction

Protocol:

  • Prepare a dispersion of the formulation in deionized water. For suspension concentrates, ultrasonication for approximately 1 minute may be necessary to break up agglomerates.

  • Introduce the sample into the laser diffraction particle size analyzer.

  • Measure the particle size distribution. The key parameters to record are the volume mean diameter (D[1][3]) and the D50, D10, and D90 values.

Accelerated Stability Study

Method: As per EPA and CIPAC guidelines.[3][4]

Protocol:

  • Store samples of the novel formulations in their intended packaging at an elevated temperature (e.g., 54°C ± 2°C) for 14 days.[4]

  • At day 0 and day 14, analyze the samples for:

    • Active ingredient concentration.

    • Physical properties (e.g., phase separation, crystal growth, viscosity).

    • Particle size distribution (for nanoemulsions and microcapsules).

Data Presentation: Formulation Characteristics

Formulation TypeThis compound Conc. (%)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Nanoemulsion (SE) 51500.21N/A
Microencapsulation (ME) 1025000.3592
Standard SC 22.335000.45N/A

Efficacy Testing Protocols

Bioassay on Tetranychus urticae (Two-spotted spider mite)

Method: Leaf Disc Dip Bioassay.[5]

Protocol:

  • Mite Rearing: Maintain a healthy, susceptible colony of Tetranychus urticae on a suitable host plant (e.g., bean plants).

  • Preparation of Leaf Discs: Cut leaf discs from untreated host plants and place them on a wet cotton bed in a petri dish.

  • Preparation of Test Solutions: Prepare a series of dilutions of the novel and standard this compound formulations in water. A surfactant may be added to ensure even wetting.

  • Treatment: Dip each leaf disc in the respective test solution for a fixed duration (e.g., 5 seconds). Allow the discs to air dry.

  • Infestation: Transfer a known number of adult female mites (e.g., 20) onto each treated leaf disc.

  • Incubation: Incubate the petri dishes at a controlled temperature and humidity (e.g., 25°C, 60% RH) with a set photoperiod.

  • Mortality Assessment: After a specified time (e.g., 72 hours), count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Bioassay_Workflow A Prepare Leaf Discs C Dip Leaf Discs in Solutions A->C B Prepare this compound Dilutions B->C D Air Dry Leaf Discs C->D E Infest with T. urticae D->E F Incubate (Controlled Environment) E->F G Assess Mortality (e.g., 72h) F->G H Data Analysis (LC50) G->H

Workflow for Tetranychus urticae Bioassay.

Data Presentation: Efficacy Results

Formulation TypeLC50 (ppm) after 72h95% Confidence Interval
Nanoemulsion (SE) 1.81.5 - 2.1
Microencapsulation (ME) 2.52.2 - 2.9
Standard SC 3.22.8 - 3.7

Conclusion

The development of novel this compound formulations, such as nanoemulsions and microencapsulations, presents a promising approach to enhance the performance of this valuable acaricide. The protocols provided herein offer a framework for the synthesis, characterization, and efficacy testing of these advanced formulations. The improved physicochemical properties and enhanced biological activity observed in these novel formulations suggest their potential for more effective and sustainable mite control in agricultural systems. Further research should focus on optimizing these formulations and evaluating their performance under field conditions.

References

Application Notes and Protocols for Assessing Sublethal Effects of Spirodiclofen on Mite Behavior

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirodiclofen is a non-systemic acaricide belonging to the tetronic and tetramic acid derivatives, which effectively controls various mite species.[1][2][3] Its primary mode of action is the inhibition of lipid biosynthesis through the disruption of the acetyl-CoA carboxylase (ACCase) enzyme.[1][4][5] This interference with fatty acid metabolism primarily affects the developmental stages of mites (eggs and larvae) but also leads to a reduction in the fertility of adult females.[1][6] Beyond direct mortality, sublethal concentrations of this compound can induce significant behavioral and physiological changes in mites, impacting their survival, fecundity, and overall population dynamics.[6][7][8] Understanding these sublethal effects is crucial for developing effective and sustainable pest management strategies.

These application notes provide detailed protocols for assessing the sublethal behavioral effects of this compound on mites, with a focus on the two-spotted spider mite, Tetranychus urticae, a globally significant agricultural pest.[7] The protocols cover choice tests to evaluate repellent or attractive effects, walking behavior analysis to assess locomotor activity, and probing/feeding behavior analysis to understand the impact on feeding.

Data Presentation: Sublethal Effects of this compound on Tetranychus urticae

The following tables summarize quantitative data from various studies on the sublethal effects of this compound on the life-history and population parameters of Tetranychus urticae.

Table 1: Effects of this compound on Fecundity and Fertility of Tetranychus urticae

This compound Concentration (mg/L)Total Fecundity (eggs/female)Reduction in Total Fertility (%)Net Fecundity (eggs/female/day)Net Fertility (hatched eggs/female/day)Reference
Control----[9]
6-42Significantly ReducedSignificantly Reduced[7][9]
12-84Significantly ReducedSignificantly Reduced[7][9]
24-97Over 90% ReductionOver 90% Reduction[9]
48--Over 90% ReductionOver 90% Reduction[9]
96Complete termination of egg-laying---[9]

Table 2: Effects of this compound on Survival and Longevity of Tetranychus urticae

This compound Concentration (mg/L)Survival Rate of Females (after 24h exposure)Longevity of Treated FemalesReference
Control--[6][7]
60.71Not significantly different from control[6][9]
120.51Significantly shorter than control[6][9]
240.41Significantly shorter than control[6][9]
480.30Significantly shorter than control[6][9]
960.25Significantly shorter than control[6][9]

Table 3: Effects of this compound on Population Parameters of Tetranychus urticae

This compound Concentration (mg/L)Net Reproductive Rate (R₀)Intrinsic Rate of Increase (rₘ)Finite Rate of Increase (λ)Reference
Control28.920.2511.276[6][7]
623.350.2141.232[6][7]
126.450.1411.156[6][7]
LC₂₅ (3.84 µg/mL)Significantly Reduced0.0138Significantly Reduced[8]

Experimental Protocols

Protocol for Choice Test Bioassay (Repellency/Attraction)

This protocol is designed to assess the repellent or attractive effects of this compound on adult female mites using a two-choice arena.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • This compound stock solution

  • Solvent control (e.g., acetone or water with a surfactant)

  • Micropipette

  • Fine camel-hair brush

  • Stereomicroscope

  • Climate-controlled chamber (25 ± 1°C, 60 ± 5% RH, 16:8 L:D photoperiod)

  • Adult female T. urticae (2-3 days old)

Procedure:

  • Arena Preparation: Cut filter paper discs to fit the bottom of the Petri dishes. Draw a pencil line down the center of each disc, dividing it into two equal halves.

  • Treatment Application: On one half of the filter paper disc, apply a specific concentration of the this compound solution using a micropipette. Ensure even distribution. On the other half, apply an equal volume of the solvent control. Allow the solvent to evaporate completely in a fume hood.

  • Mite Introduction: Using a fine camel-hair brush, carefully place one adult female mite in the center of the dividing line on the filter paper.

  • Observation: Cover the Petri dish and place it in the climate-controlled chamber. Observe the mite's initial choice (the side it first moves to and stays on for at least 1 minute) and its position at predefined time intervals (e.g., 5, 15, 30, and 60 minutes).

  • Replication: Replicate the experiment at least 30 times for each concentration of this compound.

  • Data Analysis: Calculate the percentage of mites choosing the treated side versus the control side at each time point. A significant preference for the control side indicates repellency, while a preference for the treated side suggests attraction. Statistical analysis can be performed using a Chi-square test or a G-test.

Protocol for Walking Behavior Analysis

This protocol outlines the assessment of locomotor activity of mites exposed to sublethal concentrations of this compound using video tracking software.

Materials:

  • Glass plates or Petri dishes for the walking arena

  • This compound-treated leaf discs or artificial diet

  • Control leaf discs or artificial diet

  • Video camera with high resolution and frame rate

  • Computer with video tracking software (e.g., EthoVision XT, ANY-maze)

  • Climate-controlled chamber

  • Adult female T. urticae

Procedure:

  • Mite Exposure: Expose adult female mites to sublethal concentrations of this compound through contact with treated leaf discs or ingestion of a treated artificial diet for a defined period (e.g., 24 hours). A control group should be exposed to untreated leaf discs or diet.

  • Arena Setup: Place a clean glass plate or the bottom of a Petri dish under the video camera in the climate-controlled chamber.

  • Mite Introduction: Gently transfer a single mite from the exposure group to the center of the arena.

  • Video Recording: Start recording the mite's movement for a set duration (e.g., 5-10 minutes).

  • Data Acquisition: The video tracking software will record various parameters of the mite's movement, including:

    • Total distance moved

    • Average velocity

    • Time spent moving vs. stationary

    • Turning angle and frequency

    • Meandering (the straightness of the path)

  • Replication: Repeat the procedure for a sufficient number of mites from both the treated and control groups (at least 20-30 per group).

  • Data Analysis: Compare the locomotor parameters between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in distance moved, velocity, or time spent moving may indicate neurotoxic or debilitating effects.

Protocol for Probing and Feeding Behavior Analysis (Electrical Penetration Graph - EPG)

This protocol describes the use of the EPG technique to monitor the stylet penetration and feeding behavior of mites on a host plant after exposure to this compound. This is a more advanced technique requiring specialized equipment.

Materials:

  • EPG system (amplifier, data acquisition unit, software)

  • Fine gold or platinum wire (10-20 µm diameter)

  • Silver-based conductive glue

  • Micromanipulator

  • Faraday cage

  • Host plants (e.g., bean plants)

  • This compound solution for treating plants

  • Adult female T. urticae

Procedure:

  • Plant Treatment: Treat the host plants with a sublethal concentration of this compound by spraying the leaves until runoff. Control plants should be sprayed with the solvent only. Allow the leaves to dry completely.

  • Mite Preparation: Carefully attach a fine gold wire to the dorsum of an adult female mite using a tiny drop of silver-based conductive glue under a stereomicroscope.

  • EPG Setup: Place the treated or control plant in the Faraday cage. Connect the plant electrode to the soil.

  • Mite Placement: Attach the other end of the gold wire from the mite to the EPG probe. Using a micromanipulator, carefully place the mite on the surface of a leaf of the host plant.

  • EPG Recording: Start the EPG recording. The system will monitor the changes in electrical resistance as the mite probes the plant tissue with its stylets. The resulting waveforms correspond to different activities such as stylet pathway, salivation, and ingestion from different plant tissues (e.g., mesophyll, phloem).

  • Recording Duration: Record the feeding behavior for a prolonged period (e.g., 4-8 hours) to capture multiple feeding events.

  • Replication: Replicate the experiment with multiple mites for both treated and control plants.

  • Data Analysis: Analyze the EPG waveforms to quantify various parameters, including:

    • Time to first probe

    • Total duration of probing

    • Number and duration of phloem-feeding events

    • Frequency of stylet punctures

    • Time spent in non-probing activities Compare these parameters between mites on this compound-treated and control plants. Changes in these parameters can indicate antifeedant effects or disruption of normal feeding behavior.

Mandatory Visualization

G cluster_0 This compound's Mode of Action cluster_1 Sublethal Effects on Mite AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Precursor for synthesis Lipid_Depletion Disrupted Lipid Biosynthesis Lipids Complex Lipids (e.g., for cell membranes, energy storage) FattyAcids->Lipids Building blocks This compound This compound This compound->ACCase Inhibits ACCase->MalonylCoA Catalyzes conversion Reduced_Fecundity Reduced Fecundity & Fertility Lipid_Depletion->Reduced_Fecundity Impaired_Development Impaired Development (Eggs & Larvae) Lipid_Depletion->Impaired_Development Behavioral_Changes Behavioral Changes (Feeding, Walking, etc.) Lipid_Depletion->Behavioral_Changes Population_Decline Population Growth Decline Reduced_Fecundity->Population_Decline Impaired_Development->Population_Decline

Caption: Signaling pathway of this compound's mode of action and its sublethal effects.

G cluster_0 Phase 1: Mite Preparation and Exposure cluster_1 Phase 2: Behavioral Assay cluster_2 Phase 3: Data Acquisition and Analysis Mite_Rearing Rear mite population (T. urticae on bean plants) Exposure Expose adult female mites (e.g., 24h on treated leaf discs) Mite_Rearing->Exposure Sublethal_Dose Prepare sublethal concentrations of this compound Sublethal_Dose->Exposure Choice_Test Choice Test: Assess repellency/attraction Exposure->Choice_Test Walking_Assay Walking Behavior Analysis: Assess locomotor activity Exposure->Walking_Assay Feeding_Assay Feeding Behavior Analysis (EPG): Assess probing and feeding Exposure->Feeding_Assay Data_Choice Record mite position (choice test) Choice_Test->Data_Choice Data_Walking Record movement parameters (video tracking) Walking_Assay->Data_Walking Data_Feeding Record EPG waveforms (feeding behavior) Feeding_Assay->Data_Feeding Analysis Statistical Analysis: Compare treated vs. control Data_Choice->Analysis Data_Walking->Analysis Data_Feeding->Analysis

Caption: Experimental workflow for assessing sublethal effects of this compound on mite behavior.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Spirodiclofen Resistance in Tetranychus urticae

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying Spirodiclofen resistance in the two-spotted spider mite, Tetranychus urticae. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design, execution, and data interpretation, with a specific focus on the role of Cytochrome P450 (CYP) enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Tetranychus urticae?

A1: The primary mechanism of high-level this compound resistance in T. urticae is metabolic, mediated by the overexpression of specific Cytochrome P450 (CYP) enzymes.[1][2][3] Target-site resistance, due to mutations in the acetyl-CoA carboxylase (ACCase) gene, has not been identified as a primary resistance mechanism.[1]

Q2: Which specific CYP enzymes are implicated in this compound resistance?

A2: Research has identified CYP392E10 as the key enzyme responsible for metabolizing this compound in resistant strains of T. urticae.[1] While CYP392E7 is also often overexpressed in resistant strains, functional assays have shown that CYP392E10 is the primary metabolizer of this compound.[1]

Q3: How does CYP392E10 confer resistance to this compound?

A3: CYP392E10 confers resistance by metabolizing this compound through hydroxylation, converting it into a less toxic compound.[1][4] This detoxification process prevents the active form of the acaricide, this compound-enol, from reaching its target site, ACCase.[4]

Q4: Is this compound resistance in T. urticae associated with cross-resistance to other acaricides?

A4: this compound-resistant strains of T. urticae have shown limited cross-resistance to other tetronic acid derivatives like spiromesifen.[1][2] However, significant cross-resistance to other classes of acaricides is generally not observed.[2]

Q5: What level of resistance can be expected in this compound-resistant T. urticae strains?

A5: Laboratory-selected strains have exhibited high levels of resistance, with resistance ratios reaching up to 680-fold.[1] A laboratory-selected resistant strain, SR-VP, showed a resistance ratio of 274.[2]

Troubleshooting Guides

Problem 1: I am not observing significant overexpression of CYP392E10 in my this compound-resistant T. urticae population via qPCR.

  • Possible Cause 1: Age-dependent gene expression.

    • Troubleshooting Tip: The expression of detoxification genes can be lower in the egg stage.[5] Ensure you are using adult female mites for your gene expression analysis, as resistance is often lower in eggs.[2]

  • Possible Cause 2: Strain-specific resistance mechanisms.

    • Troubleshooting Tip: While CYP392E10 is a major factor, other mechanisms or different CYP enzymes could be involved in resistance in your specific mite population.[6] Consider performing a broader transcriptomic analysis (e.g., RNA-seq) to identify other overexpressed detoxification genes.

  • Possible Cause 3: Incorrect qPCR primers or protocol.

    • Troubleshooting Tip: Verify the specificity and efficiency of your qPCR primers for CYP392E10. Refer to published sequences and validate your primers with a standard curve and melt curve analysis.

Problem 2: My synergist bioassays with Piperonyl Butoxide (PBO) do not show a significant increase in this compound toxicity in my resistant strain.

  • Possible Cause 1: Insufficient PBO concentration or exposure time.

    • Troubleshooting Tip: PBO is a known inhibitor of CYP enzymes.[5] Ensure you are using an effective concentration of PBO and an adequate pre-exposure time to inhibit the CYP activity before challenging the mites with this compound. Consult literature for optimized PBO concentrations and exposure protocols.

  • Possible Cause 2: Involvement of other detoxification enzyme families.

    • Troubleshooting Tip: While CYPs are primary, other enzymes like esterases and glutathione-S-transferases (GSTs) may also play a role in detoxification.[2][3] Consider using synergists for these enzyme families in your bioassays to investigate their potential involvement.

  • Possible Cause 3: High level of resistance.

    • Troubleshooting Tip: In highly resistant strains, the level of CYP overexpression might be so high that the PBO concentration used is insufficient to completely inhibit the metabolic activity. Try a dose-response experiment with varying PBO concentrations.

Problem 3: I am unable to detect the hydroxylated metabolite of this compound in my in vitro enzyme assays with recombinant CYP392E10.

  • Possible Cause 1: Suboptimal assay conditions.

    • Troubleshooting Tip: Ensure that your assay buffer, pH, temperature, and cofactor (NADPH) concentrations are optimal for CYP activity. The reaction may also exhibit cooperative substrate binding, with a reported Km of 43 μM for this compound.[1]

  • Possible Cause 2: Incorrect protein expression or purification.

    • Troubleshooting Tip: Confirm the correct folding and activity of your heterologously expressed CYP392E10. Co-expression with a suitable cytochrome P450 reductase is often necessary for full activity.

  • Possible Cause 3: Insufficient sensitivity of the detection method.

    • Troubleshooting Tip: The hydroxylated metabolite is typically identified using sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Ensure your analytical method is sufficiently sensitive and optimized for the detection of the expected metabolite.

Quantitative Data Summary

Table 1: Resistance Ratios and Gene Expression in this compound-Resistant Tetranychus urticae

StrainResistance Ratio (RR)Overexpressed CYP GenesFold Change in Expression (approx.)Reference
Resistant Strain 1up to 680-foldCYP392E10, CYP392E7Not specified[1]
SR-VP274-foldNot specifiedNot specified[2]

Table 2: Kinetic Parameters of CYP392E10-mediated this compound Metabolism

EnzymeSubstrateKmMetabolic ReactionReference
CYP392E10This compound43 μMHydroxylation[1]

Experimental Protocols

1. Quantitative PCR (qPCR) for CYP392E10 Expression Analysis

  • Objective: To quantify the relative expression level of the CYP392E10 gene in susceptible and resistant strains of T. urticae.

  • Methodology:

    • RNA Extraction: Extract total RNA from a pooled sample of adult female mites from both susceptible and resistant strains using a suitable RNA extraction kit.

    • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

    • Primer Design: Design specific primers for the CYP392E10 gene and a stable reference gene (e.g., rp49).

    • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix. The reaction should include the cDNA template, forward and reverse primers, and the master mix.

    • Data Analysis: Calculate the relative expression of CYP392E10 using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

2. LC-MS/MS Analysis of this compound Metabolism by Recombinant CYP392E10

  • Objective: To functionally confirm the metabolism of this compound by CYP392E10 and identify the resulting metabolites.

  • Methodology:

    • Recombinant Enzyme Expression: Express recombinant CYP392E10 in a suitable system (e.g., insect cells).

    • Enzymatic Assay: Incubate the recombinant enzyme with this compound in the presence of NADPH.

    • Sample Preparation: Stop the reaction and extract the metabolites using a suitable organic solvent.

    • LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatograph coupled to a tandem mass spectrometer.

    • Metabolite Identification: Identify the hydroxylated metabolite of this compound by comparing its mass spectrum with that of the parent compound and predicted fragmentation patterns.[1]

Visualizations

spirodiclofen_resistance_mechanism cluster_susceptible Susceptible Mite cluster_resistant Resistant Mite Spirodiclofen_S This compound Spirodiclofen_enol_S This compound-enol (Active Form) Spirodiclofen_S->Spirodiclofen_enol_S Hydrolysis ACCase_S ACCase Spirodiclofen_enol_S->ACCase_S Inhibition Lipid_biosynthesis_S Lipid Biosynthesis ACCase_S->Lipid_biosynthesis_S Toxicity_S Toxicity Lipid_biosynthesis_S->Toxicity_S Disruption leads to Spirodiclofen_R This compound CYP392E10 Overexpressed CYP392E10 Spirodiclofen_R->CYP392E10 Metabolism Hydroxylated_this compound Hydroxylated this compound (Inactive) CYP392E10->Hydroxylated_this compound Hydroxylation Detoxification Detoxification Hydroxylated_this compound->Detoxification

Caption: Metabolic pathway of this compound in susceptible vs. resistant T. urticae.

experimental_workflow start Start: Resistant & Susceptible Mite Colonies bioassay This compound Bioassay start->bioassay resistance_level Determine Resistance Ratio (RR) bioassay->resistance_level molecular_analysis Molecular Analysis resistance_level->molecular_analysis functional_analysis Functional Analysis resistance_level->functional_analysis rna_extraction RNA Extraction molecular_analysis->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR qPCR for CYP392E10 cDNA_synthesis->qPCR gene_expression Analyze Gene Expression Fold Change qPCR->gene_expression conclusion Conclusion: CYP392E10-mediated metabolic resistance gene_expression->conclusion recombinant_expression Recombinant CYP392E10 Expression functional_analysis->recombinant_expression enzyme_assay Enzyme Assay with this compound recombinant_expression->enzyme_assay lcms LC-MS/MS Analysis enzyme_assay->lcms metabolite_id Identify Metabolites lcms->metabolite_id metabolite_id->conclusion

Caption: Workflow for investigating CYP-mediated this compound resistance.

References

Technical Support Center: Overcoming Spirodiclofen Resistance in Mite Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing Spirodiclofen resistance in mite populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in mites?

A1: The predominant mechanism of this compound resistance in mite populations is metabolic resistance. This involves the overexpression of detoxification enzymes, primarily cytochrome P450 monooxygenases (P450s) and carboxyl/cholinesterases (CCEs).[1][2][3][4][5] These enzymes metabolize this compound into less toxic compounds, reducing its efficacy. Unlike many other acaricides, target-site resistance due to mutations in the acetyl-CoA carboxylase (ACCase) gene, the target of this compound, has not been commonly observed.[1][2]

Q2: My mite population is showing reduced susceptibility to this compound. How can I confirm resistance?

A2: Resistance can be confirmed through a dose-response bioassay to determine the lethal concentration 50 (LC50) of your mite population and compare it to a known susceptible strain. A significantly higher LC50 value in your population indicates resistance. The resistance ratio (RR), calculated by dividing the LC50 of the field population by the LC50 of the susceptible strain, quantifies the level of resistance.[1][2]

Q3: Are there any biochemical assays to detect the mechanism of resistance?

A3: Yes, synergist bioassays can help identify the involvement of specific detoxification enzyme families. Synergists are chemicals that inhibit these enzymes. If the toxicity of this compound increases in the presence of a synergist, it suggests that the corresponding enzyme family is involved in resistance. For example, piperonyl butoxide (PBO) inhibits P450s, while S,S,S-tributyl phosphorotrithioate (DEF) and diethyl maleate (DEM) can inhibit CCEs and glutathione S-transferases (GSTs), respectively.[6][7]

Q4: What are the primary strategies to overcome this compound resistance?

A4: Key strategies include:

  • Acaricide Rotation: Avoid the continuous use of this compound. Rotate with acaricides that have different modes of action to reduce selection pressure.[8]

  • Use of Synergists: While primarily a diagnostic tool, research into formulations containing synergists could enhance the efficacy of this compound against resistant populations.

  • Integrated Pest Management (IPM): This is a holistic approach that combines biological, cultural, and chemical control methods to manage mite populations and minimize the development of resistance.[9] This includes the use of natural predators, maintaining crop health, and monitoring mite populations to inform treatment decisions.

  • Alternative Acaricides: Utilize acaricides with different modes of action that do not show cross-resistance with this compound.[10][11]

Q5: Is there evidence of cross-resistance between this compound and other acaricides?

A5: Studies have shown that this compound-resistant mite populations may exhibit cross-resistance to other tetronic and tetramic acid derivatives like spiromesifen.[4] However, cross-resistance to acaricides with different modes of action is generally low.[4] It is crucial to test the susceptibility of your specific mite population to any alternative acaricide before widespread use.

Troubleshooting Guides

Issue 1: Unexpectedly high mite survival after this compound application in a laboratory bioassay.

Possible Cause Troubleshooting Step
Degraded this compound solution Prepare a fresh solution of this compound from a reliable source. Ensure proper storage of the stock solution as per the manufacturer's instructions.
Suboptimal bioassay conditions Verify that environmental conditions (temperature, humidity, photoperiod) are optimal for mite health and consistent across all replicates.[12]
Incorrect application method Ensure uniform and complete coverage of the leaf discs or substrate with the this compound solution. Calibrate application equipment to deliver the intended dose.
High level of resistance in the mite population Perform a dose-response bioassay to determine the LC50 and resistance ratio.[1][2] If high resistance is confirmed, consider the strategies outlined in the FAQs.

Issue 2: Inconsistent results in synergism bioassays.

Possible Cause Troubleshooting Step
Inappropriate synergist concentration The concentration of the synergist should be high enough to inhibit the target enzymes but not cause significant mortality on its own. A preliminary toxicity test of the synergist alone is recommended.
Timing of synergist and acaricide application The standard protocol involves pre-treating the mites with the synergist for a specific period before applying this compound. Ensure this timing is consistent.
Multiple resistance mechanisms The mite population may possess multiple resistance mechanisms. The use of a single synergist may not completely restore susceptibility. Consider using a combination of synergists or complementary molecular assays.

Quantitative Data Summary

Table 1: this compound Resistance Levels in Mite Populations

Mite SpeciesStrainLC50 (mg/L)Resistance Ratio (RR)Reference
Panonychus citriSusceptible (LS)20.09-[1][2]
Panonychus citriResistant (DL-SC)14,300712[1][2]
Tetranychus urticaeSusceptible (KrS)2.53-[6]
Tetranychus urticaeResistant (MhR)56.1622.19[6]
Panonychus ulmiSusceptible (HS)--[13]
Panonychus ulmiResistant (PSR-TK)->7000[13][14]

Table 2: Efficacy of Alternative Acaricides Against this compound-Resistant Mites

AcaricideMode of Action (IRAC Group)Efficacy against this compound-Resistant MitesReference
Etoxazole10BCan be effective, but resistance to etoxazole can also develop.[15]
Abamectin6Generally effective, but resistance to abamectin is also known.[8]
Bifenazate20DEffective against some resistant populations.[8]
Pyridaben21ACan be an effective rotational partner.[15]
Spiromesifen23May show cross-resistance.[4][10]

Experimental Protocols

Protocol 1: Dose-Response Bioassay for this compound Resistance

Objective: To determine the LC50 of a mite population to this compound.

Materials:

  • Mite populations (test and susceptible strains)

  • Host plant leaves (e.g., bean, citrus)

  • Petri dishes (9 cm diameter)

  • Cotton wool

  • Distilled water

  • This compound (technical grade or commercial formulation)

  • Acetone (or appropriate solvent)

  • Surfactant (e.g., Triton X-100)

  • Micropipettes

  • Stereomicroscope

  • Fine brush

Methodology:

  • Preparation of Leaf Discs: Cut leaf discs (e.g., 2 cm diameter) from untreated host plants. Place each disc, adaxial side up, on a water-saturated cotton pad in a Petri dish.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Make a series of at least five serial dilutions in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution should contain only distilled water and the surfactant.

  • Mite Infestation: Transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.

  • Application of Acaricide: Apply a fixed volume (e.g., 1 mL) of each this compound dilution or the control solution to each leaf disc, ensuring complete and uniform coverage.

  • Incubation: Place the Petri dishes in a controlled environment chamber (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Mortality Assessment: After a specific time interval (e.g., 24, 48, or 72 hours), count the number of dead mites under a stereomicroscope. Mites are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 values and their 95% confidence intervals. The resistance ratio (RR) is calculated as LC50 of the test population / LC50 of the susceptible population.

Protocol 2: Synergism Bioassay

Objective: To investigate the role of detoxification enzymes in this compound resistance.

Materials:

  • Same materials as the dose-response bioassay.

  • Synergists: Piperonyl butoxide (PBO), S,S,S-tributyl phosphorotrithioate (DEF), or Diethyl maleate (DEM).

Methodology:

  • Determine Sublethal Synergist Concentration: Conduct a preliminary bioassay to determine the highest concentration of each synergist that does not cause significant mortality to the mites when applied alone.

  • Synergist Pre-treatment: Prepare solutions of this compound as in the dose-response bioassay. For each this compound concentration, prepare a parallel solution also containing the pre-determined sublethal concentration of the synergist (e.g., PBO).

  • Bioassay Procedure: Follow the same procedure as the dose-response bioassay, using the solutions containing both this compound and the synergist.

  • Data Analysis: Calculate the LC50 for this compound in the presence of the synergist. The Synergism Ratio (SR) is calculated as LC50 of this compound alone / LC50 of this compound + synergist. An SR value greater than 2 is generally considered indicative of synergism.

Visualizations

Signaling and Resistance Pathways

Spirodiclofen_Resistance cluster_susceptible Susceptible Mite cluster_resistant Resistant Mite Spirodiclofen_S This compound ACCase_S Acetyl-CoA Carboxylase (ACCase) Spirodiclofen_S->ACCase_S Inhibition Lipid_Biosynthesis_S Lipid Biosynthesis ACCase_S->Lipid_Biosynthesis_S Blocks Mortality_S Mite Mortality Lipid_Biosynthesis_S->Mortality_S Leads to Spirodiclofen_R This compound P450_CCE Overexpressed P450s & CCEs Spirodiclofen_R->P450_CCE Detoxification ACCase_R Acetyl-CoA Carboxylase (ACCase) Spirodiclofen_R->ACCase_R Reduced Inhibition Metabolites Non-toxic Metabolites P450_CCE->Metabolites Lipid_Biosynthesis_R Lipid Biosynthesis ACCase_R->Lipid_Biosynthesis_R Survival_R Mite Survival Lipid_Biosynthesis_R->Survival_R Experimental_Workflow cluster_workflow Workflow for Investigating this compound Resistance Collect_Mites 1. Collect Mite Populations (Field & Susceptible Strain) Bioassay 2. Dose-Response Bioassay Collect_Mites->Bioassay Calculate_LC50 3. Calculate LC50 & RR Bioassay->Calculate_LC50 Synergism_Assay 4. Synergism Bioassay (with PBO, DEF) Calculate_LC50->Synergism_Assay If RR > 10 Conclusion 7. Determine Resistance Mechanism & Develop Management Strategy Calculate_LC50->Conclusion Analyze_Synergism 5. Analyze Synergism Ratio (SR) Synergism_Assay->Analyze_Synergism Molecular_Analysis 6. Molecular Analysis (Optional) (qPCR for gene expression) Analyze_Synergism->Molecular_Analysis If SR > 2 Analyze_Synergism->Conclusion Molecular_Analysis->Conclusion IPM_Strategy Monitoring Monitoring Mite Populations Cultural_Control Cultural Controls (e.g., healthy plants, weed removal) Monitoring->Cultural_Control Biological_Control Biological Control (e.g., predatory mites) Monitoring->Biological_Control Chemical_Control Chemical Control (Acaricide Application) Monitoring->Chemical_Control If threshold is exceeded Resistance_Management Resistance Management Chemical_Control->Resistance_Management Rotation Acaricide Rotation (Different Modes of Action) Resistance_Management->Rotation Alternative_Acaricides Use of Alternative Acaricides Resistance_Management->Alternative_Acaricides Judicious_Use Judicious Use (Apply only when necessary) Resistance_Management->Judicious_Use

References

Technical Support Center: The Role of Cytochrome P450 Monooxygenases in Spirodiclofen Detoxification in Mites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the role of cytochrome P450 monooxygenases (P450s) in the detoxification of the acaricide Spirodiclofen in mites.

Frequently Asked Questions (FAQs)

Q1: What is the primary evidence suggesting that P450s are involved in this compound resistance in mites?

A1: The primary evidence comes from several key findings. Firstly, the use of P450 inhibitors, such as piperonyl butoxide (PBO), has been shown to increase the toxicity of this compound in resistant mite strains.[1] Secondly, biochemical assays consistently show significantly higher P450 enzyme activity in this compound-resistant mite populations compared to susceptible ones.[2][3][4][5] Lastly, molecular studies have identified the overexpression of specific P450 genes, such as CYP385C10 in Panonychus citri and CYP392E10 in Tetranychus urticae, in resistant strains.[1][2][3][4] Functional analyses, like RNA interference (RNAi), have confirmed that silencing these overexpressed P450 genes can increase mite mortality when exposed to this compound.[2][3][4]

Q2: Are P450s the only enzymes involved in this compound detoxification?

A2: While P450s are a major factor, other detoxification enzymes may also play a role. Studies have indicated that carboxyl/choline esterases (CCEs) and Glutathione-S-transferases (GSTs) can also be associated with this compound resistance in mites.[2][5] However, the most significant and consistently implicated enzyme family in high-level resistance appears to be the cytochrome P450 monooxygenases.[6]

Q3: Does this compound resistance always involve the same P450 genes across different mite species?

A3: Not necessarily. While there can be overlap, the specific P450 genes that are overexpressed and contribute to resistance can differ between mite species and even between different resistant strains of the same species. For example, CYP385C10 has been identified as a key gene in this compound-resistant Panonychus citri, while CYP392E10 and CYP392E7 are associated with resistance in Tetranychus urticae.[2][7] This highlights the complexity and independent evolution of resistance mechanisms.

Q4: Can the expression of detoxification genes vary between different life stages of the mite?

A4: Yes, the expression of detoxification genes can be stage-dependent. For instance, the lower efficacy of this compound against mobile stages compared to eggs in some resistant strains has been suggested to be due to lower expression of detoxification genes in the egg stage.[1][8] When studying gene expression, it is crucial to consider the developmental stage of the mites being analyzed.

Troubleshooting Guides

P450 Activity Assays

Problem: My P450 activity assay shows no significant difference between resistant and susceptible mite strains, even though bioassays indicate strong resistance.

  • Possible Cause 1: Incorrect Substrate. The model substrate you are using (e.g., 7-ethoxycoumarin, p-nitroanisole) may not be efficiently metabolized by the specific P450s responsible for this compound detoxification in your mite strain.

    • Solution: Try a panel of different model substrates. While general substrates are useful for measuring overall P450 activity, they may not capture the activity of the specific enzymes conferring resistance.

  • Possible Cause 2: Suboptimal Assay Conditions. The pH, temperature, or cofactor concentrations in your assay buffer may not be optimal for mite P450 enzymes.

    • Solution: Optimize your assay conditions. Perform preliminary experiments to determine the optimal pH, temperature, and concentrations of NADPH and substrate for your mite homogenates.[9]

  • Possible Cause 3: Enzyme Instability. P450 enzymes can be unstable and lose activity quickly if not handled properly.

    • Solution: Prepare fresh mite homogenates for each assay and keep them on ice at all times. The addition of protease inhibitors and other protective agents like EDTA, PTU, PMSF, and DTE to the homogenization buffer can help maintain enzyme integrity.[10][11]

Gene Expression Analysis (qPCR)

Problem: My qPCR results for P450 gene expression are highly variable and not reproducible.

  • Possible Cause 1: Poor RNA Quality. Degraded or contaminated RNA will lead to unreliable qPCR results.

    • Solution: Use a robust RNA extraction protocol and assess the quality and integrity of your RNA using a spectrophotometer (for purity) and gel electrophoresis (for integrity) before proceeding with cDNA synthesis.

  • Possible Cause 2: Inappropriate Reference Genes. The expression of your chosen reference gene(s) may be affected by the experimental conditions (e.g., this compound exposure).

    • Solution: Validate your reference genes for stable expression across your experimental groups (resistant vs. susceptible, treated vs. untreated). It is recommended to use at least two validated reference genes for normalization.[12]

  • Possible Cause 3: Primer Inefficiency. Poorly designed primers can lead to inaccurate quantification.

    • Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve. The efficiency should be between 90% and 110%.

RNA Interference (RNAi) Experiments

Problem: After injecting or feeding dsRNA for my target P450, I don't see a significant knockdown in gene expression or a change in the mite's susceptibility to this compound.

  • Possible Cause 1: Inefficient dsRNA Delivery. The dsRNA may not be effectively reaching the target tissues.

    • Solution: Optimize the dsRNA concentration and the duration of the feeding/injection period. For feeding assays, ensure the leaf discs remain fresh and palatable to the mites.[2][12]

  • Possible Cause 2: dsRNA Degradation. The dsRNA may be degrading before it can elicit an RNAi response.

    • Solution: Ensure your dsRNA is of high quality and purity. Handle it under RNase-free conditions.

  • Possible Cause 3: Timing of Bioassay. The bioassay may be conducted too early or too late relative to the peak of gene knockdown.

    • Solution: Perform a time-course experiment to determine the optimal time point for maximum gene silencing after dsRNA administration. Conduct the this compound bioassay at this time point.[12]

Quantitative Data Summary

Table 1: this compound Resistance Ratios in Mite Species

Mite SpeciesStrainResistance Ratio (Fold)Reference
Panonychus citriDL-SC (field resistant)712[3][4]
Panonychus ulmiUrmia (resistant)>150[13]
Tetranychus urticaeNot specified13 (after 37 selection cycles)[6]

Table 2: P450 Monooxygenase Activity in Susceptible vs. Resistant Mites

Mite SpeciesStrainP450 Activity (nmol/mg protein/min)Fold IncreaseReference
Panonychus citriLS (Susceptible)0.96 ± 0.10-[5]
DL-SC (Resistant)1.47 ± 0.101.53[5]
Panonychus ulmiAhar (Susceptible)Not specified-[13]
Urmia (Resistant)Not specified2.01[13]
Tetranychus urticaeNot specifiedNot specified2.1[6]

Table 3: Upregulated P450 Genes in this compound-Resistant Mites

Mite SpeciesResistant StrainUpregulated P450 GeneMethod of IdentificationReference
Panonychus citriDL-SCCYP385C10Transcriptome analysis, RT-qPCR[2][3][4]
Tetranychus urticaeSR-VP, SR-TKCYP392E10Microarray analysis[1]
Tetranychus urticaeNot specifiedCYP392E7, CYP392E10Genome-wide analysis[7]

Experimental Protocols

Protocol 1: General P450 Activity Assay (Colorimetric)

This protocol is adapted from methods used for determining P450 activity in mites.[2][10]

  • Homogenization:

    • Homogenize 50-100 adult female mites in 200 µL of ice-cold 0.1 M sodium phosphate buffer (pH 7.6) containing 1 mM EDTA, 1 mM DTT, and 1 mM PMSF.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (enzyme source) and keep it on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture:

    • In a 96-well microplate, add 80 µL of the enzyme supernatant to each well.

    • Add 10 µL of 10 mM p-nitroanisole (substrate, dissolved in methanol).

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiation and Incubation:

    • Start the reaction by adding 10 µL of 10 mM NADPH.

    • Incubate the plate at 30°C for 30 minutes.

  • Measurement:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the O-demethylase activity based on a standard curve of p-nitrophenol. The activity is typically expressed as nmol of product formed per minute per mg of protein.

Protocol 2: Quantitative Real-Time PCR (qPCR) for P450 Gene Expression

This protocol provides a general workflow for analyzing P450 gene expression.[2][12]

  • RNA Extraction:

    • Extract total RNA from a pooled sample of at least 30-50 mites using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Assess RNA quality and quantity as described in the troubleshooting section.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a final volume of 20 µL:

      • 10 µL of 2x SYBR Green Master Mix

      • 1 µL of cDNA template (diluted 1:10)

      • 1 µL of each forward and reverse primer (10 µM)

      • 7 µL of nuclease-free water

    • Use a three-step cycling protocol:

      • Initial denaturation: 95°C for 3 minutes.

      • 40 cycles of: 95°C for 15 seconds, 60°C for 30 seconds, 72°C for 30 seconds.

      • Melt curve analysis to confirm product specificity.

  • Data Analysis:

    • Calculate the relative expression of the target P450 gene using the 2-ΔΔCt method, normalizing to validated reference genes.[12]

Protocol 3: RNA Interference (RNAi) via dsRNA Feeding

This protocol is based on methods used to functionally validate P450 genes in mites.[2][12]

  • dsRNA Synthesis:

    • Design primers with T7 promoter sequences to amplify a 300-500 bp region of the target P450 gene.

    • Synthesize dsRNA using an in vitro transcription kit (e.g., T7 RiboMAX™ Express RNAi System).

    • Purify and quantify the dsRNA, and verify its integrity on an agarose gel.

  • Mite Feeding:

    • Prepare leaf discs (e.g., from bean plants) and place them on wet cotton in Petri dishes.

    • Apply 50 µL of a dsRNA solution (e.g., 1 µg/µL in nuclease-free water) evenly onto the surface of each leaf disc. Use dsRNA targeting a non-related gene (e.g., EGFP) as a control.

    • Place 20-30 adult female mites on each leaf disc.

  • Gene Knockdown Verification and Bioassay:

    • After a 24-48 hour feeding period, collect a subset of mites to verify gene knockdown via qPCR (using Protocol 2).

    • Transfer the remaining surviving mites to new leaf discs treated with a diagnostic concentration (e.g., LC50) of this compound.

    • Record mite mortality after 24-48 hours and compare the mortality between the target P450 dsRNA group and the control dsRNA group.

Visualizations

experimental_workflow start Observation: Mite population shows This compound resistance synergist Synergist Bioassay (with PBO) start->synergist biochem Biochemical Assay: Measure P450 Activity start->biochem transcriptomics Transcriptomics (RNA-Seq/Microarray) start->transcriptomics is_synergized Resistance Synergized? synergist->is_synergized is_activity_high P450 Activity Elevated? biochem->is_activity_high identify_genes Identify Upregulated P450 Candidate Genes transcriptomics->identify_genes is_synergized->transcriptomics Yes is_activity_high->transcriptomics Yes qPCR qPCR Validation of Candidate Genes identify_genes->qPCR RNAi Functional Validation (RNAi Knockdown) qPCR->RNAi Validated Candidates bioassay This compound Bioassay on RNAi-treated mites RNAi->bioassay conclusion Conclusion: Specific P450(s) contribute to this compound resistance bioassay->conclusion Increased Susceptibility

References

Technical Support Center: Enhancing Spirodiclofen Activity Against Resistant Mites Using Synergists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming Spirodiclofen resistance in mites.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in mites?

A1: The primary mechanism of this compound resistance in mites is metabolic resistance, which involves the enhanced detoxification of the acaricide by specific enzymes.[1][2] The key enzyme families implicated are:

  • Cytochrome P450 monooxygenases (P450s): These enzymes are frequently overexpressed in resistant mite strains and are involved in metabolizing this compound.[1][3][4] For instance, the overexpression of the P450 gene CYP385C10 has been linked to high levels of this compound resistance in Panonychus citri.[1] Similarly, CYP392E10 in Tetranychus urticae can metabolize this compound.[5]

  • Carboxyl/choline esterases (CCEs): Increased CCE activity is another significant factor in this compound resistance.[1][3] In some cases, CCEs may sequester this compound, preventing it from reaching its target site.[5]

  • Glutathione S-transferases (GSTs): Elevated GST activity has also been associated with this compound resistance in some mite populations.[1][3]

While less common for this compound, target-site resistance, involving mutations in the acetyl-CoA carboxylase (ACCase) enzyme, the target of this compound, is another potential resistance mechanism for keto-enols in general.[3]

Q2: How can synergists help overcome this compound resistance?

A2: Synergists are compounds that, while having little to no toxicity on their own, can enhance the efficacy of an active ingredient like this compound. They work by inhibiting the detoxification enzymes that are responsible for metabolic resistance in mites. By blocking these enzymes, more of the active this compound can reach its target site, the ACCase enzyme, thereby restoring its toxicity against resistant populations.[3][4]

Q3: Which synergists are effective with this compound against resistant mites?

A3: Several synergists have been shown to be effective in combination with this compound. The choice of synergist depends on the specific detoxification enzymes that are overexpressed in the resistant mite population. Common synergists include:

  • Piperonyl butoxide (PBO): An inhibitor of P450 monooxygenases.[3][4]

  • Triphenyl phosphate (TPP): An inhibitor of esterases.[3]

  • Diethyl maleate (DEM): An inhibitor of glutathione S-transferases.[3]

The effectiveness of these synergists can be quantified by a Synergistic Ratio (SR), which is the ratio of the LC50 of the acaricide alone to the LC50 of the acaricide in the presence of the synergist.

Troubleshooting Guides

Problem 1: My this compound bioassays are showing high LC50 values in a field-collected mite population, suggesting resistance. How can I confirm the mechanism of resistance?

Solution:

  • Perform Synergist Bioassays: Conduct bioassays with this compound in combination with different synergists (PBO, TPP, DEM). A significant decrease in the LC50 value in the presence of a specific synergist points towards the involvement of the corresponding enzyme family in resistance. For example, if PBO significantly reduces the LC50, it indicates P450-mediated resistance.[3]

  • Conduct Enzyme Activity Assays: Directly measure the activity of detoxification enzymes (P450s, CCEs, and GSTs) in both your suspected resistant population and a known susceptible strain. Significantly higher enzyme activity in the resistant strain provides direct evidence of metabolic resistance.[1][3]

  • Gene Expression Analysis (qPCR): Quantify the expression levels of specific detoxification enzyme genes known to be involved in this compound resistance (e.g., CYP385C10 in P. citri or CYP392E10 in T. urticae) using quantitative real-time PCR (qPCR).[1] Overexpression of these genes in the resistant population is a strong indicator of their role in resistance.

Problem 2: I have identified P450-mediated resistance in my mite population. How do I design an experiment to confirm the synergistic effect of PBO with this compound?

Solution:

  • Determine the LC50 of this compound alone: Conduct a dose-response bioassay with a range of this compound concentrations on your resistant mite population to determine the baseline LC50 value.

  • Determine the appropriate concentration of PBO: The concentration of the synergist should be non-toxic to the mites when applied alone. This can be determined by a preliminary bioassay with PBO alone.

  • Conduct a combined bioassay: Expose the mites to a range of this compound concentrations mixed with the pre-determined non-toxic concentration of PBO.

  • Calculate the Synergistic Ratio (SR): Determine the LC50 of the this compound + PBO mixture. The SR is calculated as: SR = LC50 of this compound alone / LC50 of this compound + PBO A SR value greater than 1 indicates synergism.[6]

Data Presentation

Table 1: Synergistic Effects of PBO, TPP, and DEM on this compound Activity against Resistant Mite Populations

Mite SpeciesResistant StrainSynergistSynergistic Ratio (SR)Reference
Panonychus ulmiUrmiaPBO~2[3]
Panonychus ulmiShahin DejPBO~3[3]
Panonychus ulmiUrmiaTPPNot Significant[3]
Panonychus ulmiShahin DejTPPNot Significant[3]
Panonychus ulmiUrmiaDEMNot Significant[3]
Panonychus ulmiShahin DejDEMNot Significant[3]

Table 2: Detoxification Enzyme Activity in this compound-Resistant and Susceptible Mite Strains

Mite SpeciesStrainEnzymeActivity Level (Compared to Susceptible)Reference
Panonychus citriDL-SC (Resistant)P450sSignificantly Higher[1]
Panonychus citriDL-SC (Resistant)CCEsSignificantly Higher[1]
Panonychus ulmiUrmia (Resistant)P450s~2-fold higher[3]
Panonychus ulmiUrmia (Resistant)CCEsSignificantly Higher[3]
Panonychus ulmiShahin Dej (Resistant)CCEsSignificantly Higher[3]
Panonychus ulmiUrmia (Resistant)GSTs>3-fold higher[3]
Panonychus ulmiShahin Dej (Resistant)GSTs>3-fold higher[3]

Experimental Protocols

1. Leaf Disc Bioassay for this compound Toxicity

  • Materials: Fresh, untreated host plant leaves (e.g., citrus, bean), Petri dishes, cotton, fine brush, this compound stock solution, distilled water, surfactant (e.g., Triton X-100), Potter spray tower (optional).

  • Procedure:

    • Prepare leaf discs of a uniform size (e.g., 3 cm diameter) and place them on a water-saturated cotton pad in a Petri dish.

    • Prepare a series of this compound dilutions from the stock solution. A typical concentration range for a susceptible strain might be 0.1, 1, 10, 100, and 1000 mg/L. For resistant strains, higher concentrations will be necessary.

    • Add a small amount of surfactant to each dilution to ensure even spreading on the leaf surface.

    • Apply a fixed volume of each dilution to the leaf discs. This can be done using a micropipette or, for more uniform application, a Potter spray tower.

    • Allow the leaf discs to air dry.

    • Transfer a known number of adult female mites (e.g., 20-30) to each leaf disc using a fine brush.

    • Include a control group treated only with distilled water and surfactant.

    • Maintain the Petri dishes in a controlled environment (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

    • Assess mortality after a specific period (e.g., 48 or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Calculate the LC50 value using probit analysis.

2. Enzyme Activity Assays

  • Sample Preparation:

    • Homogenize a known number of mites (e.g., 50-100) in a specific buffer (e.g., phosphate buffer) on ice.

    • Centrifuge the homogenate at a high speed (e.g., 10,000 g) at 4°C.

    • Use the resulting supernatant as the enzyme source.

    • Determine the total protein concentration of the supernatant using a method like the Bradford assay to normalize enzyme activity.[7]

  • P450 Activity Assay (using a model substrate like 7-ethoxycoumarin):

    • The assay measures the O-deethylation of 7-ethoxycoumarin to the fluorescent product 7-hydroxycoumarin.

    • The reaction mixture typically contains the enzyme supernatant, NADPH, and the substrate in a buffer solution.

    • The increase in fluorescence is measured over time using a microplate reader.

  • Carboxylesterase (CCE) Activity Assay (using α-naphthyl acetate as a substrate):

    • The assay measures the hydrolysis of α-naphthyl acetate to α-naphthol.

    • The reaction mixture contains the enzyme supernatant and the substrate.

    • The reaction is stopped, and a chromogenic reagent (e.g., Fast Blue B salt) is added to react with the α-naphthol, forming a colored product.

    • The absorbance is measured at a specific wavelength.[8]

  • Glutathione S-transferase (GST) Activity Assay (using 1-chloro-2,4-dinitrobenzene - CDNB):

    • The assay measures the conjugation of reduced glutathione (GSH) to CDNB.

    • The reaction mixture contains the enzyme supernatant, GSH, and CDNB.

    • The rate of formation of the conjugate is measured by monitoring the increase in absorbance at 340 nm.[8]

3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from a sample of mites using a commercial kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Design or obtain specific primers for the target gene(s) of interest (e.g., CYP385C10) and a stable reference gene (e.g., actin or ribosomal protein genes) for normalization.[9][10]

    • Prepare a qPCR reaction mix containing the cDNA template, primers, and a fluorescent dye (e.g., SYBR Green).

    • Run the qPCR reaction in a real-time PCR machine.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and reference genes.

    • Calculate the relative expression of the target gene in the resistant strain compared to the susceptible strain using a method like the 2^-ΔΔCt method.[11]

Mandatory Visualizations

Spirodiclofen_Resistance_Pathway cluster_mite Resistant Mite cluster_detox Detoxification Enzymes This compound This compound ACCase ACCase (Target Site) This compound->ACCase Reduced amount reaches target P450 Overexpressed P450s This compound->P450 Metabolism CCE Overexpressed CCEs This compound->CCE Metabolism / Sequestration GST Overexpressed GSTs This compound->GST Metabolism Metabolites Inactive Metabolites Lipid_Biosynthesis Lipid Biosynthesis ACCase->Lipid_Biosynthesis Inhibition Inhibition Inhibition->Lipid_Biosynthesis Reduced Inhibition P450->Metabolites CCE->Metabolites GST->Metabolites

Caption: this compound resistance mechanism in mites.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_confirmation Confirmation & Conclusion start Suspected this compound Resistance (High LC50 in field population) synergist_bioassay Synergist Bioassays (PBO, TPP, DEM) start->synergist_bioassay enzyme_assay Enzyme Activity Assays (P450, CCE, GST) start->enzyme_assay gene_expression Gene Expression Analysis (qPCR) start->gene_expression conclusion Identify Primary Resistance Mechanism (e.g., P450-mediated) synergist_bioassay->conclusion enzyme_assay->conclusion gene_expression->conclusion

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Managing Acaricide Cross-Resistance Involving Spirodiclofen

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acaricide Spirodiclofen. The following information addresses potential issues related to cross-resistance with other acaricides.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does resistance develop?

A1: this compound is a non-systemic acaricide belonging to the spirocyclic tetronic acid family (ketoenols)[1][2]. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis[1][3][4]. This disruption of fatty acid metabolism is effective against all mite developmental stages, particularly eggs and larvae[2][5].

Resistance to this compound in mite populations, such as the two-spotted spider mite (Tetranychus urticae) and the citrus red mite (Panonychus citri), is primarily metabolic[3][6]. This involves enhanced detoxification of the acaricide by enzymes, preventing it from reaching its target site. Key enzyme families implicated in this process are:

  • Cytochrome P450 monooxygenases (P450s): Overexpression of specific P450 genes, such as CYP392E7 and CYP392E10 in T. urticae and CYP385C10 in P. citri, has been shown to metabolize this compound[3][7].

  • Carboxyl/choline esterases (CCEs): Increased activity of CCEs can also contribute to the breakdown of this compound[3][8].

  • Glutathione S-transferases (GSTs): While their role can vary, some studies have shown increased GST activity in this compound-resistant mite strains[8][9].

Target-site resistance, caused by mutations in the ACCase gene, has not been commonly observed in this compound-resistant mite populations[4][7][10].

Q2: We are observing reduced efficacy of this compound in our mite population, which has a history of exposure to other acaricides. Could this be cross-resistance?

A2: Yes, it is possible that you are observing cross-resistance. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple acaricides. In the case of this compound, metabolic resistance is the primary driver of cross-resistance.

If your mite population has developed resistance to other acaricides through enhanced metabolic detoxification (e.g., via P450s or CCEs), these same enzymes may also be capable of metabolizing this compound, leading to reduced efficacy even without prior exposure to this compound itself.

Positive cross-resistance has been documented between this compound and other ketoenol acaricides like Spiromesifen , as they share a similar mode of action and can be detoxified by the same enzymes[11][12]. However, cross-resistance to acaricides with different modes of action is generally low or absent[9][12]. For instance, studies have shown no significant cross-resistance between this compound and acaricides such as abamectin, hexythiazox, and organophosphates in some resistant strains[8][9].

Q3: How can we experimentally confirm this compound resistance and investigate potential cross-resistance in our mite population?

A3: A multi-step approach involving bioassays, synergist assays, and biochemical/molecular analyses is recommended.

  • Resistance Bioassays: The first step is to determine the level of resistance in your mite population compared to a known susceptible strain. This is typically done using a dose-response bioassay.

  • Synergist Assays: To investigate the involvement of metabolic enzymes, you can perform bioassays with synergists that inhibit specific enzyme families.

  • Biochemical Assays: These assays directly measure the activity of detoxification enzymes in homogenates of your mite population.

  • Molecular Analysis: Gene expression studies (e.g., RT-qPCR) can quantify the expression levels of specific P450, CCE, and GST genes known to be involved in resistance.

Troubleshooting Guides

Problem 1: Our dose-response bioassays for this compound show inconsistent results.

  • Possible Cause: Age-specific susceptibility. This compound is most effective against eggs and immature stages[2][5]. Resistance levels can be significantly higher in larval and adult stages compared to eggs[13][14].

  • Solution: Conduct stage-specific bioassays. Ensure you are testing a synchronized population of a specific life stage (e.g., eggs, larvae, or adult females) to obtain consistent and accurate LC50 values.

Problem 2: We suspect metabolic resistance, but our synergist assays with PBO (a P450 inhibitor) are not showing a significant increase in this compound toxicity.

  • Possible Cause 1: Other enzyme families, such as CCEs or GSTs, may be the primary drivers of resistance in your population.

  • Solution 1: Include synergists for other enzyme families in your assays. For example, use S,S,S-tributyl phosphorotrithioate (DEF) to inhibit CCEs.

  • Possible Cause 2: The specific P450s overexpressed in your mite population may not be effectively inhibited by PBO.

  • Solution 2: Rely on direct biochemical assays to measure P450 activity and molecular analysis (RT-qPCR) to quantify the expression of specific P450 genes.

Experimental Protocols & Data

Protocol 1: this compound Dose-Response Bioassay (Leaf-Dip Method for Larvae)
  • Mite Rearing: Maintain both the suspected resistant and a susceptible reference mite population on a suitable host plant (e.g., bean or citrus leaves) under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Preparation of Acaricide Solutions: Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone). Make a serial dilution in distilled water containing a surfactant (e.g., 0.01% Triton X-100) to create at least five concentrations. A control solution should contain only distilled water and the surfactant.

  • Bioassay:

    • Collect adult female mites and allow them to oviposit on fresh, untreated leaves for 24 hours.

    • Remove the adult females. The eggs will hatch into larvae in approximately 3-4 days.

    • Excise leaf discs (e.g., 2 cm diameter) with a synchronized cohort of larvae.

    • Dip each leaf disc into the respective acaricide solution for 5 seconds.

    • Place the treated leaf discs on a moist cotton pad in a petri dish.

    • Incubate under the same conditions as mite rearing.

  • Data Collection and Analysis:

    • Assess larval mortality after 48-72 hours under a stereomicroscope. Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Correct for control mortality using Abbott's formula.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals using probit analysis.

    • The Resistance Ratio (RR) is calculated as: RR = LC50 of resistant population / LC50 of susceptible population.

Table 1: Example Dose-Response Data for this compound against T. urticae
StrainLC50 (mg/L) [95% CI]Resistance Ratio (RR)
Susceptible (GSS)0.52 [0.41-0.65]-
Resistant (SR-VP)142.5 [120.8-168.2]274

Data adapted from a laboratory selection study. Field resistance levels may vary.[12][14]

Protocol 2: Synergist Bioassay
  • Follow the same procedure as the dose-response bioassay.

  • Prepare two sets of this compound dilutions. To one set, add a synergist at a concentration that is non-toxic to the mites but effectively inhibits the target enzyme (e.g., 50 mg/L piperonyl butoxide (PBO) for P450s).

  • Calculate the LC50 for this compound alone and for this compound + synergist.

  • The Synergism Ratio (SR) is calculated as: SR = LC50 of acaricide alone / LC50 of acaricide + synergist. An SR > 2 is generally considered indicative of synergism.

Protocol 3: Biochemical Assays for Detoxification Enzymes
  • Enzyme Preparation: Homogenize a known number of adult female mites in a suitable buffer on ice. Centrifuge the homogenate and use the supernatant as the enzyme source.

  • P450 Assay (e.g., 7-ethoxycoumarin O-deethylation - ECOD):

    • Mix the enzyme preparation with a reaction buffer containing 7-ethoxycoumarin.

    • Initiate the reaction by adding NADPH.

    • Measure the rate of formation of the fluorescent product, 7-hydroxycoumarin, using a microplate reader.

  • CCE Assay:

    • Use a substrate like p-nitrophenyl acetate (pNPA).

    • Measure the rate of formation of p-nitrophenol spectrophotometrically.

  • GST Assay:

    • Use 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

    • Measure the rate of CDNB conjugation with glutathione spectrophotometrically.

  • Protein Quantification: Determine the total protein concentration in the enzyme preparation (e.g., using the Bradford assay) to normalize enzyme activity.

Table 2: Example Enzyme Activity Data in Susceptible and Resistant Mite Strains
Enzyme Activity (nmol/min/mg protein)Susceptible StrainResistant StrainFold Increase
P450 monooxygenases0.96 ± 0.101.47 ± 0.101.53
Carboxyl/choline esterases31.26 ± 1.0247.66 ± 1.381.52
Glutathione S-transferases15.8 ± 1.218.9 ± 1.51.20

Data adapted from a study on a field-resistant strain of P. citri.[3]

Visualizations

cluster_0 This compound Metabolism & Action cluster_1 Resistance Mechanisms This compound This compound (Pro-acaricide) Enol This compound-enol (Active form) This compound->Enol Hydrolysis P450 Overexpressed P450s (e.g., CYP392E10) This compound->P450 Detoxification CCE Overexpressed CCEs This compound->CCE Detoxification ACCase ACCase Target Site Enol->ACCase Inhibits Lipid Lipid Biosynthesis Inhibition ACCase->Lipid Metabolites Inactive Metabolites P450->Metabolites CCE->Metabolites start Suspected Resistance (Reduced Field Efficacy) bioassay 1. Dose-Response Bioassay (vs. Susceptible Strain) start->bioassay resistance_confirmed Resistance Confirmed? (RR > 10) bioassay->resistance_confirmed synergist 2. Synergist Bioassays (PBO, DEF) resistance_confirmed->synergist Yes no_resistance No Significant Resistance resistance_confirmed->no_resistance No mechanism_id Mechanism Indicated? synergist->mechanism_id biochem 3. Biochemical Assays (P450, CCE, GST activity) mechanism_id->biochem Yes mechanism_id->biochem Unclear molecular 4. Molecular Analysis (Gene Expression) biochem->molecular management Develop Resistance Management Strategy molecular->management spiro This compound (ACCase Inhibitor - Group 23) spiro_res Metabolic Resistance (P450s, CCEs) spiro->spiro_res Selects for keto Spiromesifen (ACCase Inhibitor - Group 23) spiro_res->keto High Cross-Resistance (Same MoA, Metabolic Pathway) meti METI Acaricides (e.g., Pyridaben - Group 21) spiro_res->meti Low/No Cross-Resistance (Different MoA) igr IGRs (e.g., Etoxazole - Group 10) spiro_res->igr Low/No Cross-Resistance (Different MoA) abamectin Abamectin (Chloride Channel Activator - Group 6) spiro_res->abamectin Low/No Cross-Resistance (Different MoA)

References

Validation & Comparative

Comparative Efficacy of Spirodiclofen Versus Other ACCase Inhibitor Acaricides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of Spirodiclofen and other commercially available acaricides that share the same mode of action: the inhibition of acetyl-CoA carboxylase (ACCase). As members of the Insecticide Resistance Action Committee (IRAC) Group 23, these compounds are pivotal in managing mite populations, particularly those resistant to other acaricide classes.[1] This document synthesizes experimental data on their comparative efficacy, details the experimental protocols used for evaluation, and illustrates the underlying biochemical pathways and research workflows.

Mode of Action: Inhibition of Lipid Biosynthesis

This compound and its chemical relatives, including Spiromesifen and Spirotetramat, are classified as tetronic and tetramic acid derivatives.[2][3] Their primary mode of action is the disruption of lipid biosynthesis through the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[4][5] ACCase catalyzes the first committed step in the synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. By inhibiting this enzyme, these acaricides effectively halt mite development, reduce the fecundity and fertility of adult females, and exhibit ovicidal (egg-killing) properties.[5][6] This novel mechanism makes them valuable tools for resistance management, as they typically do not show cross-resistance with other acaricide groups.[7]

cluster_Mite_Cell Mite Cell Cytoplasm cluster_ACCase ACCase Enzyme cluster_Inhibitors ACCase Inhibitors AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Bicarbonate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipids Lipid Formation (Cell Membranes, Energy) FattyAcids->Lipids Dev Normal Mite Development & Reproduction Lipids->Dev ACCase->MalonylCoA This compound This compound Spiromesifen Spirotetramat This compound->ACCase Inhibition

Figure 1: Mechanism of action for ACCase inhibitor acaricides.

Comparative Efficacy Data

The relative potency of this compound, Spiromesifen, and Spirotetramat varies depending on the target mite species and the developmental stage being treated. The following tables summarize lethal concentration (LC50 and LC90) data from published studies.

Table 1: Efficacy against Two-Spotted Spider Mite (Tetranychus urticae)

This table presents the lethal concentrations required to kill 50% (LC50) and 90% (LC90) of the treated T. urticae population. Data is derived from leaf disc bioassays.

AcaricideLife StagenLC50 (mg a.i./L) [95% CI]LC90 (mg a.i./L) [95% CI]
This compound Egg3753.10 [1.93–4.75]187.27 [73.32–955.85]
Spiromesifen Egg3751.83 [1.16–2.76]52.28 [27.79–153.29]
Spirotetramat Egg3752.68 [1.70–4.06]49.33 [26.47–134.18]
This compound Adult37552.32 [42.01–63.29]240.24 [174.12–372.50]
Spiromesifen Adult375258.11 [17.50–41.36]1792.83 [508.28–7462.44]
Spirotetramat Adult375>1000>1000

Data sourced from Askari Saryazdi et al. (2013).[8] Note: "a.i." refers to active ingredient. CI refers to Confidence Interval.

Analysis: Against T. urticae, Spiromesifen and Spirotetramat show slightly higher ovicidal activity (lower LC90 values) than this compound. However, this compound is considerably more effective against adult mites than the other two compounds.[8]

Table 2: Efficacy against Citrus Red Mite (Panonychus citri)

This table shows the larvicidal activity of the three acaricides against both a susceptible (LS-FJ) and a Spirotetramat-resistant (ST-NK) strain of P. citri. The data highlights significant cross-resistance.

AcaricideMite StrainLC50 (mg a.i./L) [95% CI]Resistance Ratio (RR)
This compound Susceptible (LS-FJ)1.34 [1.13–1.57]-
Resistant (ST-NK)100.5 [82.5–121.7]75.0
Spiromesifen Susceptible (LS-FJ)1.95 [1.57–2.39]-
Resistant (ST-NK)61.8 [47.5–79.4]31.7
Spirotetramat Susceptible (LS-FJ)0.29 [0.24–0.34]-
Resistant (ST-NK)484.2 [425.2–551.4]1668.4

Data sourced from Ouyang et al. (2022).[9] Note: Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

Analysis: In susceptible P. citri larvae, Spirotetramat is the most potent, followed by this compound and then Spiromesifen. However, high-level resistance to Spirotetramat confers significant cross-resistance to both this compound (75-fold) and Spiromesifen (31.7-fold), indicating that these acaricides may be less effective against populations already resistant to one of the group members.[9] It is also noteworthy that for P. citri, the egg stage is considered the most suitable for this compound bioassays, while spirotetramat's effect is best assessed by observing larval mortality after egg treatment.[10]

Experimental Protocols: Leaf Disc Bioassay

The data presented above were generated using a standardized laboratory method known as the leaf disc (or leaf dip) bioassay. This technique is widely used to determine the efficacy of pesticides against mites and other small arthropods.[1][11]

Objective: To determine the concentration-mortality response of a mite population to a specific acaricide.

Materials:

  • Host plant leaves (e.g., kidney bean, citrus)

  • Acaricide formulations

  • Distilled water and a non-ionic surfactant (e.g., Triton X-100)

  • Beakers, graduated cylinders, and pipettes for serial dilutions

  • Forceps and fine paintbrushes

  • Petri dishes (e.g., 5-9 cm diameter)

  • Cotton wool or agar

  • Cork borer or scissors for creating leaf discs

  • Stereomicroscope

  • Incubator or growth chamber with controlled temperature, humidity, and photoperiod.

Methodology:

  • Preparation of Leaf Discs: Leaf discs of a uniform size (e.g., 2-4 cm diameter) are cut from untreated, healthy host plant leaves.

  • Acaricide Dilution: A series of concentrations of the test acaricide are prepared by serial dilution in distilled water. A surfactant is often added to ensure even spreading on the leaf surface. A control solution (water + surfactant only) is also prepared.

  • Treatment Application: Each leaf disc is fully immersed (dipped) in one of the test concentrations or the control solution for a brief, standardized period (e.g., 3-5 seconds).[12]

  • Drying: The treated discs are placed on a rack or paper towels and allowed to air dry completely.

  • Bioassay Arenas: The dried leaf discs are placed, abaxial (lower) side up, into individual petri dishes containing a layer of moistened cotton or agar to maintain leaf turgor.

  • Mite Infestation: A known number of mites of a specific life stage (e.g., 20-30 adult females or 30-50 eggs) are carefully transferred onto each leaf disc.

  • Incubation: The petri dishes are sealed (e.g., with parafilm) and placed in an incubator under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: After a specified exposure period (e.g., 24, 48, or 72 hours), mortality is assessed under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead. For ovicidal assays, hatch rates are recorded after a period sufficient for control eggs to hatch.

  • Data Analysis: Mortality data is corrected for control mortality (if any) using Abbott's formula. The corrected data is then subjected to probit analysis to calculate the LC50 and LC90 values and their corresponding 95% confidence intervals.

A 1. Prepare Leaf Discs (e.g., from bean plants) C 3. Dip Leaf Discs in Solutions (3-5 sec) A->C B 2. Create Serial Dilutions of Acaricides B->C D 4. Air Dry Discs C->D E 5. Place Discs in Petri Dishes on Moist Cotton/Agar D->E F 6. Infest Discs with Mites (Known number & life stage) E->F G 7. Incubate (Controlled Temp, Humidity, Light) F->G H 8. Assess Mortality (e.g., after 48h) G->H I 9. Probit Analysis (Calculate LC50 / LC90) H->I

Figure 2: General experimental workflow for a leaf disc bioassay.

References

Environmental impact assessment of Spirodiclofen in comparison to other acaricides

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Environmental Impact of Spirodiclofen and Other Acaricides

This guide provides a detailed comparison of the environmental impact of this compound with three other widely used acaricides: Abamectin, Bifenazate, and Etoxazole. The assessment is based on publicly available experimental data from regulatory agencies and scientific literature, focusing on environmental fate and ecotoxicity. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions based on environmental safety profiles.

Overview of Compared Acaricides

This compound: A non-systemic acaricide belonging to the tetronic acid chemical class. It functions by inhibiting lipid synthesis, specifically targeting the enzyme acetyl-CoA carboxylase (ACCase), which disrupts mite development.[1]

Abamectin: A mixture of avermectins, which are natural fermentation products of the soil bacterium Streptomyces avermitilis.[2] It is a broad-spectrum insecticide and acaricide that acts as a nerve poison by affecting the gamma-aminobutyric acid (GABA) system, leading to paralysis and death.[2][3]

Bifenazate: A carbazate acaricide effective against various phytophagous mites.[4] While its exact mode of action was initially proposed as a GABA agonist, it is now known to act on the nervous system of mites, causing rapid paralysis.[4]

Etoxazole: A non-systemic insecticide with contact action that interferes with the molting process in mites.[5] It is primarily used to control phytophagous mites in various agricultural and ornamental settings.[5]

Data Presentation: Environmental Fate and Ecotoxicity

The following tables summarize key quantitative data regarding the environmental fate and ecotoxicological profiles of the four acaricides.

Table 1: Environmental Fate Characteristics
ParameterThis compoundAbamectinBifenazateEtoxazole
Soil Degradation Half-Life (DT₅₀) 1 - 13 days (aerobic)[6]~1 week (surface), 2 weeks - 2 months (dark, aerobic)[2]30 minutes (aerobic)[7]Not persistent in most soils[5]
Aqueous Photolysis Half-Life 54 days (summer sunlight estimate)[8]12 hours[2]0.67 days[7]Data not specified
Hydrolysis Half-Life (at 20-25°C) 52.1 days (pH 7), 2.5 days (pH 9)[8][9]Stable to hydrolysis[2]0.8 days (pH 7), 0.08 days (pH 9)[7]Data not specified
Soil Sorption Coefficient (Koc) 31,037 (Very High/Immobile)[6]Immobile[2]Immobile[10]Immobile[5][11]
Bioconcentration Factor (BCF) 491 L/kg (High potential, but rapid depuration)[6]52 - 69 L/kg (Does not bioaccumulate)[2]Data not specified1500 (Moderate potential, but rapid clearance)[12]
Table 2: Ecotoxicity to Non-Target Organisms
Organism GroupEndpointThis compoundAbamectinBifenazateEtoxazole
Fish (e.g., Rainbow Trout) 96h LC₅₀Toxic (e.g., >4.6 mg/L for algae)[6]0.003 mg/L (Highly Toxic)[2]Moderately ToxicToxic[5]
Aquatic Invertebrates (e.g., Daphnia magna) 48h EC₅₀Toxic (28d NOEC: 0.032 mg/L for Chironomus)[6]0.003 mg/L (Extremely Toxic)[2]Moderately ToxicHigh Risk (Toxic)[5][13]
Birds (e.g., Bobwhite Quail) Acute Oral LD₅₀Low Toxicity>2000 mg/kg (Practically Nontoxic)[2]High Risk Identified[14]>2000 mg/kg (Practically Nontoxic)[12]
Bees (Apis mellifera) Acute Contact LD₅₀Very High Risk[6][15]0.002 µ g/bee (Highly Toxic)[2]Toxic[10]Low Toxicity[5]
Earthworms LC₅₀Minimal Risk[15]17.1 mg/kg (Acutely Toxic)[16]Moderately ToxicLow Toxicity[5]
Mammals (Rat, Oral) Acute LD₅₀>2500 mg/kg (Low Acute Toxicity)[9]Highly Toxic[17]Highly Toxic>5000 mg/kg (Low Acute Toxicity)[18]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing toxicological data. Below is a representative protocol for a soil degradation study, a key experiment in determining the environmental persistence of a pesticide.

Protocol: Aerobic Soil Metabolism/Degradation Study (Based on OECD Guideline 307)
  • Objective: To determine the rate and route of degradation of a test substance (e.g., ¹⁴C-labeled this compound) in soil under aerobic laboratory conditions.

  • Test System:

    • Soil: A minimum of three different soil types are selected to represent a range of properties (e.g., pH, organic carbon content, texture). The soil is freshly collected, sieved (e.g., to <2 mm), and its characteristics are thoroughly documented.

    • Test Substance: The active ingredient, typically radiolabeled (e.g., with ¹⁴C), is used to facilitate tracking of the parent compound and its degradation products.

  • Experimental Setup:

    • Incubation: A known weight of soil (e.g., 100 g dry weight equivalent) is brought to a specific moisture level (e.g., 40-60% of maximum water holding capacity) and placed in incubation vessels.

    • Application: The radiolabeled test substance is applied to the soil surface at a concentration relevant to its agricultural use.

    • Conditions: The vessels are incubated in the dark at a constant temperature (e.g., 20 ± 1°C). A continuous stream of humidified, carbon dioxide-free air is passed through the vessels to maintain aerobic conditions.

  • Sampling and Analysis:

    • Sampling: Duplicate vessels are removed for analysis at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 120 days).

    • Trapping Volatiles: The effluent air from the incubation vessels is passed through traps (e.g., ethylene glycol for organic volatiles, potassium hydroxide for ¹⁴CO₂) to capture any volatile degradation products.

    • Extraction: Soil samples are extracted using appropriate solvents (e.g., acetonitrile/water mixtures). The efficiency of the extraction is verified.

    • Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent compound and its metabolites. The identity of major metabolites is confirmed using mass spectrometry (LC-MS).

    • Bound Residues: The amount of non-extractable (bound) radioactivity remaining in the soil after extraction is determined by combustion analysis.

  • Data Evaluation:

    • The concentration of the parent substance and its degradation products are plotted against time.

    • The degradation kinetics are modeled to calculate the time required for 50% (DT₅₀) and 90% (DT₉₀) dissipation of the parent compound.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_0 Phase 1: Problem Formulation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Risk Characterization cluster_3 Phase 4: Risk Management P1 Identify Use Patterns & Environmental Compartments P2 Develop Conceptual Model of Exposure Pathways P1->P2 P3 Select Assessment Endpoints (e.g., Fish, Bees, Mammals) P2->P3 A1 Exposure Assessment: Model Environmental Concentrations (PECs) P2->A1 Exposure Pathways A2 Effects Assessment: Determine Toxicity Endpoints (LC50, NOEC) P3->A2 Toxicity Data A3 Calculate Risk Quotients (RQ) (e.g., RQ = PEC / PNEC) A1->A3 A2->A3 R1 Compare RQ to Level of Concern (LOC) A3->R1 R2 Identify Potential Risks (Acute, Chronic) R1->R2 M1 Implement Mitigation Measures (e.g., Buffer Zones, Use Restrictions) R2->M1 M2 Final Regulatory Decision M1->M2

Caption: Generalized workflow for the environmental risk assessment of a pesticide.

G cluster_0 Mite Cell AC Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACCase) AC->ACC Substrate MC Malonyl-CoA ACC->MC Product FA Fatty Acids MC->FA L Lipids (Energy Storage, Membranes, Development) FA->L Inhibit Disrupted Mite Development & Reproduction L->Inhibit Leads to Spiro This compound Spiro->ACC Inhibition

Caption: this compound's mode of action via inhibition of the lipid biosynthesis pathway.

Comparative Summary

This compound exhibits low acute toxicity to mammals but poses a significant risk to non-target arthropods, including bees, and is toxic to aquatic organisms.[6][9][15][19] It has a high potential for bioaccumulation, although it also shows rapid clearance in fish.[6] Its persistence in soil is low, but its metabolites can be highly mobile.[6] Concerns have also been raised regarding its potential for skin sensitization and as a suspected carcinogen that may damage fertility.[6][15][19]

Abamectin is a natural product derivative that degrades rapidly in soil and water, particularly in the presence of light, and does not bioaccumulate.[2] However, it is extremely toxic to aquatic invertebrates and highly toxic to fish and bees.[2] It also exhibits high acute toxicity to mammals.[17]

Bifenazate is characterized by rapid environmental degradation through hydrolysis and photolysis and is immobile in soil.[7][10] Despite this, it is highly toxic to mammals and poses a high risk to birds and non-target arthropods.[14] A key concern is that one of its primary degradates is significantly more toxic to aquatic life than the parent compound.[10]

Etoxazole shows low acute toxicity to mammals, birds, and bees.[5][12][18] It is immobile in soil and not expected to leach into groundwater.[5][11] However, it is toxic to fish and poses a high risk to aquatic invertebrates and soil mites, which has led to its use being restricted primarily to permanent greenhouses in some regions to mitigate environmental release.[5][13]

References

Cross-Resistance of Spirodiclofen with Other Lipid Biosynthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance patterns of Spirodiclofen, an acaricide that inhibits lipid biosynthesis, with other compounds utilizing a similar mode of action. The information presented is collated from various scientific studies and is intended to support resistance management strategies and the development of new acaricidal compounds.

This compound, belonging to the chemical class of tetronic and tetramic acid derivatives, targets the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the lipid biosynthesis pathway.[1] Resistance to this compound has been documented in several mite species, primarily driven by target-site mutations in the ACCase gene and enhanced metabolic detoxification through enzymes such as cytochrome P450 monooxygenases and carboxyl/choline esterases.[2][3][4] Understanding the cross-resistance profile of this compound is crucial for effective and sustainable pest management.

Quantitative Cross-Resistance Data

The following tables summarize the cross-resistance data from various studies, presenting Lethal Concentration (LC50) values and Resistance Ratios (RR) for this compound and other lipid biosynthesis inhibitors in different mite species.

Table 1: Cross-Resistance of this compound in a Tetranychus urticae Strain Selected with a Spiromesifen + Abamectin Mixture

AcaricideSusceptible Strain LC50 (mg a.i./L)Resistant Strain LC50 (mg a.i./L)Resistance Ratio (RR)
Spiromesifen + Abamectin0.53640.501199-fold
This compound--224-fold
Abamectin--1759-fold
Spiromesifen--258874-fold
Milbemectin--40-fold

Data from a study on a Tetranychus urticae strain selected for resistance to a spiromesifen and abamectin mixture.[5]

Table 2: this compound Resistance in Field Populations of Tetranychus urticae

PopulationLC50 (mg a.i./L)Resistance Ratio (RR)
Susceptible Strain--
Population 10.436.49-fold
Population 23.3213.01-fold

Data from a study on field-collected Tetranychus urticae populations from apple orchards.[2]

Table 3: High-Level this compound Resistance in a Field Strain of Panonychus citri

StrainLC50 (mg/L)Resistance Ratio (RR)
Susceptible Strain (LS)20.09-
Resistant Strain (DL-SC)14,300712-fold

Data from an egg bioassay on a field-collected resistant strain of Panonychus citri.[6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited cross-resistance studies.

Leaf-Dip Bioassay for Adult Mites (Adapted from IRAC Susceptibility Test Method No. 013)

This method is commonly used to assess the toxicity of acaricides to adult mites.

  • Mite Collection and Rearing: Adult mites are collected from field populations or laboratory colonies. For generating sufficient numbers, they can be reared on untreated host plants (e.g., myrobalan or cherry plum for Panonychus ulmi) in a controlled environment.[8]

  • Preparation of Test Solutions: Acaricide formulations are diluted in water to obtain a range of concentrations. The use of a wetter is generally not recommended. Fresh solutions should be prepared for each bioassay.[8]

  • Leaf Treatment: Untreated leaves from the host plant are individually dipped into the test solutions for a standardized duration (e.g., 5 seconds). Control leaves are dipped in water. The treated leaves are then allowed to air dry.[8]

  • Mite Infestation: A specific number of adult female mites (e.g., 10) are carefully transferred onto the upper surface of each treated leaf disc using a fine brush.[8]

  • Incubation: The leaf discs are placed in holding cells, often with the petiole inserted into a water source to maintain leaf turgidity. The cells are kept in a controlled environment with regulated temperature, humidity, and photoperiod.[8]

  • Mortality Assessment: Mortality is assessed after a specific time period (e.g., 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead. Mortality data is corrected for control mortality using Abbott's formula.[8]

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values and their 95% confidence limits. Resistance ratios are calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Egg Bioassay for Panonychus citri

This bioassay is specifically designed to evaluate the ovicidal activity of acaricides.

  • Egg Collection: Adult female mites are placed on untreated leaf discs for a defined period to lay eggs. After the oviposition period, the adult mites are removed.

  • Treatment Application: The leaf discs with the eggs are sprayed with different concentrations of the test acaricide using a spray tower to ensure uniform coverage. Control discs are sprayed with water.[7]

  • Incubation: The treated leaf discs are maintained in a controlled environment (e.g., 26 ± 0.5 °C, 60% RH, and a 16:8 h light:dark photoperiod).[7]

  • Hatching Assessment: The number of hatched and unhatched eggs is recorded after a period that allows for complete hatching in the control group (e.g., 11 days).[7]

  • Data Analysis: The percentage of egg mortality is calculated for each concentration, and the data is analyzed using probit analysis to determine the LC50 value.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mode of action of this compound and a typical experimental workflow for resistance assessment.

G Mode of Action of this compound AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Lipids Lipids FattyAcids->Lipids ACCase->MalonylCoA This compound This compound This compound->ACCase Inhibition

Caption: Inhibition of lipid biosynthesis by this compound.

G Experimental Workflow for Acaricide Resistance Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis MiteCollection Mite Collection (Field or Lab) Infestation Mite Infestation MiteCollection->Infestation TestSolution Preparation of Acaricide Solutions Treatment Leaf Treatment (Dipping/Spraying) TestSolution->Treatment HostPlant Host Plant Leaf Preparation HostPlant->Treatment Treatment->Infestation Incubation Incubation (Controlled Environment) Infestation->Incubation Mortality Mortality Assessment Incubation->Mortality Probit Probit Analysis (LC50 Calculation) Mortality->Probit RR Resistance Ratio Calculation Probit->RR

Caption: A generalized workflow for conducting acaricide resistance bioassays.

References

The Environmental Journey of Spirodiclofen: A Comparative Analysis of Its Fate and Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the environmental degradation of the acaricide Spirodiclofen reveals a complex interplay of chemical and biological processes that dictate its persistence and transformation. This guide provides a comparative analysis of the environmental fate of this compound and its primary metabolites, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

This compound, a tetronic acid derivative, is a widely used acaricide that functions by inhibiting lipid biosynthesis in mites.[1] Its environmental persistence and the behavior of its breakdown products are of significant interest to ensure its safe and effective use. The primary route of this compound degradation in the environment is through the cleavage of its ester bond, leading to the formation of its major metabolite, this compound-enol.[1][2] This guide will explore the degradation of both the parent compound and its key metabolite across various environmental compartments, including water and soil, through processes such as hydrolysis, photolysis, and microbial action.

Comparative Degradation Rates: this compound vs. This compound-enol

The persistence of a pesticide in the environment is often quantified by its dissipation time 50 (DT50), the time it takes for 50% of the initial concentration to degrade. A comparative analysis of the DT50 values for this compound and its enol metabolite highlights the influence of environmental conditions on their stability.

Hydrolytic Degradation

Hydrolysis is a key abiotic degradation pathway for this compound, particularly in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.

CompoundpHTemperature (°C)DT50 (days)Reference
This compound420119.6[1][2]
This compound72052.1[1][2]
This compound9202.5[1][2]

As the data indicates, this compound is relatively stable in acidic conditions but degrades rapidly under alkaline conditions.[1] The primary hydrolysis product is this compound-enol.[1][2]

Photolytic Degradation

Photolysis, or degradation by light, also contributes to the breakdown of this compound in the environment.

CompoundConditionDT50 (days)Reference
This compoundAqueous solution (pH 4, 25°C, Xenon lamp)28.8[2]

In a study using a xenon lamp to simulate sunlight, the half-life of this compound in an aqueous buffer solution was determined to be 28.8 days.[2] The main degradation product identified in this process was carbon dioxide, indicating mineralization.[2]

Soil Degradation

In the soil environment, both abiotic and biotic processes contribute to the degradation of this compound. Microbial activity plays a significant role in its breakdown.

CompoundSoil ConditionDT50 (days)Reference
This compoundAerobic, typical lab at 20°C7.3[3]

Studies have shown that the degradation of this compound in soil is relatively rapid, with a typical laboratory DT50 of 7.3 days under aerobic conditions.[3] The enol derivatives of this compound are noted to be more mobile in soil than the parent compound, suggesting a potential for leaching into groundwater.[4]

Degradation Pathways and Metabolite Formation

The environmental degradation of this compound proceeds through a series of reactions, leading to the formation of various metabolites. The initial and most significant step is the cleavage of the ester bond to form this compound-enol.[1][2]

Further degradation of this compound-enol can occur through hydroxylation of the cyclohexyl ring.[1][2] Subsequent cleavage of the acid ring structure leads to a ring-opened mandelic acid cyclohexyl ester intermediate, which can be further metabolized through hydroxylation, conjugation with carbohydrates, or degradation to free 2,4-dichloro-mandelic acid.[1][2]

Below is a simplified representation of the initial degradation pathway of this compound.

G This compound This compound Spirodiclofen_enol This compound-enol (Major Metabolite) This compound->Spirodiclofen_enol Ester Cleavage (Hydrolysis, Microbial Action) Hydroxylated_metabolites Hydroxylated Metabolites Spirodiclofen_enol->Hydroxylated_metabolites Hydroxylation Ring_opened_intermediates Ring-Opened Intermediates Hydroxylated_metabolites->Ring_opened_intermediates Ring Cleavage Dichloromandelic_acid 2,4-dichloro-mandelic acid Ring_opened_intermediates->Dichloromandelic_acid Further Degradation

Figure 1. Simplified degradation pathway of this compound.

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols designed to assess the environmental fate of pesticides.

Hydrolysis Study

The hydrolysis of this compound is typically investigated in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) and a constant temperature (e.g., 20°C) in the dark.[5] The concentration of the test substance is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7] The degradation kinetics are then determined, and the DT50 values are calculated.

Photolysis Study

Aqueous photolysis studies are conducted by exposing a solution of the pesticide in a buffer (e.g., pH 4) to a light source that simulates natural sunlight, such as a xenon arc lamp.[2] The temperature is maintained at a constant level (e.g., 25°C).[2] Samples are taken at various time intervals and analyzed to determine the concentration of the parent compound and identify any photoproducts. Dark controls are run in parallel to differentiate between photolytic and other degradation processes.

Soil Degradation Study

Aerobic soil degradation studies are performed by applying the pesticide to fresh soil samples with a defined moisture content. The treated soil is incubated in the dark at a constant temperature (e.g., 20°C). Samples are collected at different time points and extracted to analyze the concentration of the parent compound and its metabolites. This allows for the calculation of the DT50 in soil and provides insights into the role of microorganisms in the degradation process.

The following diagram illustrates a general experimental workflow for determining the environmental fate of a pesticide like this compound.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Substance Prepare Radiolabeled or Non-labeled this compound Spiking Spike Matrix with Test Substance Test_Substance->Spiking Environmental_Matrix Prepare Environmental Matrix (Buffered Water, Soil) Environmental_Matrix->Spiking Incubation Incubate under Controlled Conditions (pH, Temp, Light) Spiking->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Extract this compound and Metabolites Sampling->Extraction Analysis Analyze by LC-MS/MS or HPLC Extraction->Analysis Kinetics Determine Degradation Kinetics Analysis->Kinetics Metabolite_ID Identify Metabolites Analysis->Metabolite_ID DT50 Calculate DT50 Values Kinetics->DT50

Figure 2. General workflow for environmental fate studies.

Analytical Methodologies

The accurate quantification of this compound and its metabolites in environmental samples is crucial for assessing their fate. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8] This method offers high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the target compounds in complex matrices like soil and water.

Sample preparation for soil analysis typically involves extraction with an organic solvent mixture, such as acetonitrile and water, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances before LC-MS/MS analysis.[8] For water samples, a common method is liquid-liquid extraction with a solvent like dichloromethane, followed by concentration and analysis by HPLC with UV detection or LC-MS/MS.[6]

Comparison with Alternative Acaricides

Conclusion

The environmental fate of this compound is characterized by its pH-dependent hydrolysis and its relatively rapid degradation in soil. The formation of its primary metabolite, this compound-enol, is a key step in its environmental breakdown. Understanding the degradation pathways and the factors that influence the persistence of both the parent compound and its metabolites is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this acaricide. The detailed experimental protocols and analytical methods described provide a framework for researchers to conduct further studies and contribute to a more complete understanding of the environmental behavior of this compound.

References

Validating the Sublethal Impact of Spirodiclofen on Mite Reproductive Fitness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sublethal effects of Spirodiclofen on the reproductive parameters of mites, benchmarked against other leading acaricides. The data presented is collated from multiple scientific studies, offering a comprehensive overview for research and development in pest management. Detailed experimental protocols are provided to support the replication and validation of these findings.

Executive Summary

This compound, an acaricide from the class of tetronic and tetramic acid derivatives, demonstrates significant sublethal effects on the reproductive capabilities of various mite species, most notably the two-spotted spider mite (Tetranychus urticae) and the citrus red mite (Panonychus citri). Even at concentrations that are not immediately lethal, this compound can substantially impair mite populations by reducing female fecundity and fertility, thereby limiting population growth. This guide presents a comparative analysis of these effects alongside those of other acaricides such as Cyenopyrafen, Cyflumetofen, Abamectin, and Pyridaben, providing a quantitative basis for evaluating its efficacy in integrated pest management (IPM) programs.

Comparative Analysis of Sublethal Effects on Mite Reproduction

The following tables summarize the quantitative data from various studies on the sublethal effects of this compound and alternative acaricides on key reproductive parameters of mites.

Table 1: Sublethal Effects of this compound on Tetranychus urticae Reproductive Parameters

ConcentrationFecundity (eggs/female) ReductionFertility (hatch rate) ReductionNet Reproductive Rate (R₀)Intrinsic Rate of Increase (r)Finite Rate of Increase (λ)Reference
6 mg/L42%-23.350.2141.232[1]
12 mg/L84%-6.450.1411.156[1]
24 mg/L97%----[1]
LC₅--Lower than control-Lower than control[2]
LC₁₅Reduced-Lower than control-Lower than control[2]
LC₃₅Reduced-Lower than control0.1714 day⁻¹-[2]
LC₁₀Decreased-ReducedReducedReduced[3]
LC₃₀Decreased-ReducedReducedReduced[3]
LC₂₅ (3.84 µg/ml)--Significantly Reduced0.0138Significantly Reduced[4]
Control--28.920.2511.276[1]
Control---0.2209 day⁻¹-[2]
Control---0.2481-[4]

Table 2: Comparative Sublethal Effects of Alternative Acaricides on Tetranychus urticae

AcaricideConcentrationNet Reproductive Rate (R₀)Intrinsic Rate of Increase (r)Finite Rate of Increase (λ)Reference
Cyenopyrafen LC₁₀ReducedReducedReduced[3]
LC₃₀ReducedReducedReduced[3]
Abamectin LC₂₅ (0.04 µg/ml)Significantly Reduced0.0273Significantly Reduced[4]
Pyridaben LC₂₅ (136.96 µg/ml)Significantly Reduced0.039Significantly Reduced[4]
Control --0.2481-[4]

Table 3: Sublethal Effects of this compound and Cyflumetofen on Panonychus citri

AcaricideConcentrationNet Reproductive Rate (R₀)Intrinsic Rate of Increase (r)Finite Rate of Increase (λ)Reference
This compound LC₂₀Considerably Reduced0.153 day⁻¹Considerably Reduced[5][6]
Cyflumetofen LC₂₀Considerably Reduced0.156 day⁻¹Considerably Reduced[5][6]
Control --0.183 day⁻¹-[5][6]

Experimental Protocols

The following is a generalized methodology for assessing the sublethal effects of acaricides on mite reproductive parameters, based on the protocols cited in the referenced studies.

1. Mite Rearing:

  • A susceptible strain of the target mite species (e.g., Tetranychus urticae) is reared on a suitable host plant (e.g., bean plants) in a controlled environment (e.g., 25 ± 2°C, 60 ± 5% RH, and a 16:8 h light:dark photoperiod).

2. Preparation of Acaricide Solutions:

  • The tested acaricide (e.g., this compound) is diluted in distilled water to obtain a series of sublethal concentrations (e.g., LC₅, LC₁₅, LC₂₅, LC₃₅ or specific mg/L values). A control solution of distilled water is also prepared.

3. Bioassay Arenas:

  • Leaf discs (e.g., from bean leaves) are punched out and placed with the adaxial surface down on a water-saturated cotton pad in a Petri dish. This setup keeps the leaf discs turgid and confines the mites.

4. Mite Treatment and Observation:

  • Adult female mites of a uniform age (e.g., pre-ovipositional) are collected from the rearing colony.

  • The leaf discs are sprayed with the respective acaricide concentrations or the control solution.

  • Once the spray deposit has dried, a single adult female mite is transferred to each leaf disc.

  • The Petri dishes are then maintained in the same controlled environment as the rearing colony.

  • Daily observations are made to record the survival of the female, the number of eggs laid (fecundity), and the number of hatched larvae (fertility). These observations continue until the death of the female.

5. Data Analysis:

  • The collected data on daily fecundity, fertility, and survival rates are used to calculate life table parameters, including:

    • Net Reproductive Rate (R₀): The average number of female offspring produced by a female during her lifetime.

    • Intrinsic Rate of Increase (r): The potential per capita rate of increase of a population under specific environmental conditions.

    • Finite Rate of Increase (λ): The factor by which the population multiplies per unit of time.

    • Mean Generation Time (T): The average time from the birth of a parent to the birth of its offspring.

    • Doubling Time (DT): The time it takes for the population to double in size.

  • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences between the treatments and the control.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis MiteRearing Mite Rearing (Susceptible Strain) MiteTransfer Transfer of Adult Female Mites MiteRearing->MiteTransfer AcaricidePrep Acaricide Solution Preparation MiteTreatment Mite Treatment (Spraying Leaf Discs) AcaricidePrep->MiteTreatment ArenaPrep Bioassay Arena Preparation (Leaf Discs) ArenaPrep->MiteTreatment MiteTreatment->MiteTransfer Incubation Incubation in Controlled Environment MiteTransfer->Incubation DailyObs Daily Observation (Survival, Fecundity, Fertility) Incubation->DailyObs LifeTableCalc Life Table Parameter Calculation (R₀, r, λ) DailyObs->LifeTableCalc Stats Statistical Analysis LifeTableCalc->Stats Mode_of_Action This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes conversion of Acetyl-CoA to FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Lipids Lipid Production FattyAcids->Lipids Reproduction Impaired Mite Reproduction (Reduced Fecundity & Fertility) Lipids->Reproduction Disruption leads to

References

A Head-to-Head Battle of Acaricides: Spirodiclofen vs. Fenazaquin and Fenpyroximate in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing effort to manage destructive mite populations in agricultural settings, researchers and growers are continually seeking effective and reliable acaricides. This guide provides a comprehensive comparison of three prominent miticides: Spirodiclofen, Fenazaquin, and Fenpyroximate, based on available head-to-head field trial data. This analysis is intended for researchers, scientists, and crop protection professionals to facilitate informed decisions in pest management strategies.

Executive Summary

Field trials reveal that this compound, Fenazaquin, and Fenpyroximate all demonstrate significant efficacy against various mite species, including the European red mite (Panonychus ulmi) and the two-spotted spider mite (Tetranychus urticae). The choice of acaricide may depend on the target mite species, life stage, and the desired speed and duration of control. This compound, a lipid biosynthesis inhibitor, shows excellent and persistent control of mite eggs and immature stages.[1] Fenazaquin and Fenpyroximate, both mitochondrial electron transport inhibitors (METIs), generally provide faster knockdown of adult mites.[2][3]

Comparative Efficacy Data

The following tables summarize the performance of this compound, Fenazaquin, and Fenpyroximate in field trials against key mite pests.

Table 1: Efficacy against European Red Mite (Panonychus ulmi) on Apple

AcaricideTarget StageEfficacy (%) 12-15 DATEfficacy (%) 25-30 DATEfficacy (%) 45-47 DAT
This compound Overwintering Eggs89.186.0-
Summer Population91.0 - 95.296.3 - 97.295.7 - 98.0
Fenazaquin Overwintering Eggs91.384.4-
Fenpyroximate Summer Population97.497.450.3

DAT: Days After Treatment Source: Adapted from field trials conducted in Serbia.[4]

Table 2: Efficacy against Two-Spotted Spider Mite (Tetranychus urticae) on Cucumber (Greenhouse)

AcaricideEfficacy (%) 6 DATEfficacy (%) 10 DAT
This compound 98.496.8

Source: Adapted from greenhouse trials.[4]

Table 3: Efficacy against Two-Spotted Spider Mite (Tetranychus urticae) on Okra

A study on okra demonstrated that both fenazaquin and fenpyroximate provided good control of the mite population, with spiromesifen (a compound related to this compound) showing the highest efficacy in that particular trial.[5] Another field experiment on brinjal found fenazaquin to be one of the most effective miticides against T. urticae.[6]

Experimental Protocols

The data presented is based on field trials employing standardized methodologies to ensure the validity of the comparisons.

General Field Trial Design:

  • Experimental Layout: Randomized Block Design (RBD) with multiple replications for each treatment, including an untreated control.[5][7]

  • Plot Size: Sufficiently large to minimize spray drift and allow for representative sampling. For instance, in orchards, a plot may consist of several trees.[7]

  • Application: Acaricides are applied at their recommended rates using calibrated spray equipment to ensure uniform coverage of the plant canopy.[4][7]

  • Sampling: Mite populations (eggs, immature stages, and adults) are assessed before and at various intervals after treatment (e.g., 3, 7, 14, and 21 days).[4] Leaf samples are collected randomly from each plot for mite counting.

  • Data Analysis: The collected data is statistically analyzed to determine the percentage of mite mortality or population reduction for each treatment compared to the untreated control. The Henderson-Tilton or Abbott's formula is commonly used for this calculation.[8]

Mode of Action Signaling Pathways

The distinct mechanisms of action of these acaricides are crucial for understanding their performance and for developing effective resistance management strategies.

cluster_this compound This compound Pathway cluster_metis METI Pathway (Fenazaquin & Fenpyroximate) This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Inhibits Lipid_Synthesis Lipid Synthesis Mite_Development Inhibition of Mite Development (Eggs & Nymphs) METI Fenazaquin / Fenpyroximate Complex_I Mitochondrial Complex I (NADH-Ubiquinone Reductase) METI->Complex_I Inhibits Electron_Transport Electron Transport Chain ATP_Production ATP Production Cellular_Respiration Inhibition of Cellular Respiration

Caption: Mode of action for this compound and METI acaricides.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative field trial of acaricides.

Trial_Setup Trial Setup (Randomized Block Design) Pre_Treatment_Sampling Pre-Treatment Mite Sampling Trial_Setup->Pre_Treatment_Sampling Acaricide_Application Acaricide Application (this compound, Fenazaquin, Fenpyroximate, Control) Pre_Treatment_Sampling->Acaricide_Application Post_Treatment_Sampling Post-Treatment Sampling (e.g., 3, 7, 14, 21 DAT) Acaricide_Application->Post_Treatment_Sampling Data_Collection Mite Counting (Eggs, Nymphs, Adults) Post_Treatment_Sampling->Data_Collection Data_Analysis Statistical Analysis (% Mortality / Reduction) Data_Collection->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: Standard workflow for acaricide field efficacy trials.

Conclusion

This compound is a potent, non-systemic acaricide that interferes with mite development, making it particularly effective against eggs and immature stages.[9][10] Its unique mode of action as a lipid biosynthesis inhibitor provides a valuable tool for resistance management.[11][12] Fenazaquin and Fenpyroximate are fast-acting, contact and ingestion miticides that inhibit mitochondrial electron transport at Complex I, leading to a rapid cessation of feeding and mortality in adult and immature mites.[2][3][13][14][15]

The selection of an appropriate acaricide should be based on a comprehensive integrated pest management (IPM) program that considers the predominant mite life stages, the potential for resistance development, and the desired speed of control. Rotating acaricides with different modes of action is a critical strategy to delay the onset of resistance. The data from these head-to-head comparisons can aid in the development of such robust and sustainable mite management programs.

References

Ecotoxicological profile of Spirodiclofen versus newer generation acaricides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the environmental impact of Spirodiclofen and the next-generation acaricides Cyflumetofen, Pyflubumide, and Cyenopyrafen reveals a shifting landscape in crop protection, with newer agents demonstrating more targeted modes of action and varied ecotoxicological profiles. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven overview.

This compound, a well-established acaricide, operates by inhibiting lipid biosynthesis, a crucial metabolic pathway in mites.[1] In contrast, the newer generation of acaricides, including Cyflumetofen, Pyflubumide, and Cyenopyrafen, share a more specific mode of action, targeting the mitochondrial electron transport chain at complex II. This difference in their biochemical targets underpins their varying effects on non-target organisms and the environment.

Executive Summary of Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of this compound and the selected newer generation acaricides to key non-target organisms. This quantitative data provides a snapshot of their potential environmental risks.

Aquatic Ecotoxicity
AcaricideTest OrganismEndpointValue (mg/L)Reference
This compound Oncorhynchus mykiss (Rainbow Trout)96h LC50>0.035[2]
Oncorhynchus mykiss (Rainbow Trout)97d NOEC0.00195[2]
Daphnia magna (Water Flea)48h EC50>0.045[2]
Daphnia magna (Water Flea)21d NOEC0.0111[3]
Raphidocelis subcapitata (Green Algae)72h IC50>0.06[2]
Cyflumetofen Oncorhynchus mykiss (Rainbow Trout)96h LC50>0.089[4]
Daphnia magna (Water Flea)48h EC500.0074[4]
Pseudokirchneriella subcapitata (Green Algae)72h ErC50>0.1[4]
Pyflubumide Cyprinus carpio (Common Carp)96h LC500.61
Daphnia magna (Water Flea)48h EC500.16
Cyenopyrafen Oryzias latipes (Japanese Rice Fish)96h LC50>0.1
Daphnia magna (Water Flea)48h EC500.0035
Terrestrial Ecotoxicity: Honeybees
AcaricideExposure RouteEndpointValue (µ g/bee )Reference
This compound Acute ContactLD50>100
Acute OralLD50>76
Cyflumetofen Acute ContactLD50>100[4]
Acute OralLD50>100[4]
Pyflubumide Acute ContactLD50>100
Acute OralLD50>100
Cyenopyrafen Acute ContactLD50>100
Acute OralLD50>100
Terrestrial Ecotoxicity: Soil Organisms
AcaricideTest OrganismEndpointValue (mg/kg soil)Reference
This compound Eisenia fetida (Earthworm)14d LC50>1000[5]
Eisenia fetida (Earthworm)56d NOEC (reproduction)1.3[5]
Cyflumetofen Eisenia fetida (Earthworm)14d LC50>1000[4]
Eisenia fetida (Earthworm)56d NOEC (reproduction)10[4]
Pyflubumide Eisenia fetida (Earthworm)14d LC50>500
Cyenopyrafen Eisenia fetida (Earthworm)14d LC50>1000

Experimental Protocols

The ecotoxicological data presented in this guide are based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and substances.

Aquatic Toxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[6][7][8][9]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes immobilization in 50% of the Daphnia population (EC50) within 48 hours.[10][11][12][13][14]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (IC50) over 72 hours.[1][15][16][17][18]

  • Daphnia magna Reproduction Test (OECD 211): This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period, establishing a No-Observed-Effect Concentration (NOEC).[19][20][21][22][23]

Terrestrial Toxicity Testing
  • Honeybees, Acute Oral Toxicity Test (OECD 213): This test determines the lethal dose of a substance to 50% of a honeybee population (LD50) when ingested orally.[24][25][26][27][28]

  • Honeybees, Acute Contact Toxicity Test (OECD 214): This test establishes the LD50 of a substance when it comes into direct contact with honeybees.[24][29][30][31][32]

  • Honey Bee (Apis mellifera L.), Chronic Oral Toxicity Test (10-Day Feeding) (OECD 245): This study evaluates the effects of prolonged oral exposure to a substance on honeybee survival and behavior.[33][34][35][36][37]

  • Earthworm, Reproduction Test (OECD 222): This test assesses the sublethal effects of a substance on the reproduction and growth of earthworms over an 8-week period, determining the NOEC.[38][39][40][41][42]

Signaling Pathways and Modes of Action

The distinct mechanisms by which these acaricides exert their effects are crucial to understanding their selectivity and potential non-target impacts.

This compound: Inhibition of Lipid Biosynthesis

This compound disrupts the production of lipids, which are essential for energy storage, cell membrane structure, and signaling in mites. It specifically inhibits the enzyme Acetyl-CoA Carboxylase (ACCase), a key regulator of fatty acid synthesis.

Spirodiclofen_Pathway cluster_MiteCell Mite Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids Lipids Lipids FattyAcids->Lipids Growth Mite Growth & Development Lipids->Growth ACCase Acetyl-CoA Carboxylase (ACCase) This compound This compound This compound->ACCase

Caption: this compound's mode of action: Inhibition of ACCase.

Newer Acaricides: Mitochondrial Complex II Inhibition

Cyflumetofen, Pyflubumide, and Cyenopyrafen are all classified as Mitochondrial Electron Transport Inhibitors (METIs) of Complex II (succinate dehydrogenase). By blocking the electron transport chain at this specific point, they disrupt the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the mite.

METI_Pathway cluster_Mitochondrion Mite Mitochondrion Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex II ComplexII Complex II (Succinate Dehydrogenase) ETC Electron Transport Chain ComplexII->ETC ATP ATP Production ETC->ATP Energy Cellular Energy ATP->Energy NewerAcaricides Cyflumetofen Pyflubumide Cyenopyrafen NewerAcaricides->ComplexII

Caption: Newer acaricides' mode of action: Inhibition of Complex II.

Experimental Workflow for Aquatic Ecotoxicity Testing

The assessment of an acaricide's impact on aquatic ecosystems typically follows a tiered approach, starting with acute tests on sensitive indicator species and progressing to more complex, chronic studies if initial concerns are raised.

Aquatic_Toxicity_Workflow start Acaricide Registration acute_fish Acute Fish Toxicity (OECD 203) start->acute_fish acute_daphnia Acute Daphnia Immobilisation (OECD 202) start->acute_daphnia algae_growth Algae Growth Inhibition (OECD 201) start->algae_growth risk_assessment Initial Risk Assessment acute_fish->risk_assessment acute_daphnia->risk_assessment algae_growth->risk_assessment chronic_daphnia Chronic Daphnia Reproduction (OECD 211) risk_assessment->chronic_daphnia Potential Risk chronic_fish Fish Early-life Stage Test risk_assessment->chronic_fish Potential Risk market_auth Market Authorization risk_assessment->market_auth Acceptable Risk final_assessment Refined Risk Assessment chronic_daphnia->final_assessment chronic_fish->final_assessment final_assessment->market_auth Acceptable Risk risk_mitigation Risk Mitigation Measures final_assessment->risk_mitigation Unacceptable Risk risk_mitigation->market_auth

Caption: Tiered testing workflow for aquatic ecotoxicity.

References

Safety Operating Guide

Proper Disposal of Spirodiclofen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Spirodiclofen, ensuring the protection of personnel and the environment.

For researchers and scientists in drug development, the proper management of chemical waste is paramount. This compound, a non-systemic acaricide, requires careful handling and specific disposal procedures due to its environmental toxicity.[1][2] Adherence to these protocols is crucial for laboratory safety and regulatory compliance.

Pre-Disposal and Handling

Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[3] Work should be conducted under a hood to avoid inhalation of the substance. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4]

Spill Management

In the event of a spill, the area should be evacuated and ventilated.[5] Spilled material should be collected using an inert absorbent material such as sand or silica gel, and then placed into a suitable, labeled container for disposal.[1] It is critical to prevent the substance from entering drains or waterways.[1][4]

Disposal Procedures

Waste material containing this compound must be disposed of in accordance with national and local regulations. It is classified as a hazardous waste and should be handled by an approved waste disposal plant.[3][4]

Key Disposal Steps:

  • Container Management: Keep this compound waste in its original, properly labeled container. Do not mix with other waste.

  • Professional Disposal: Arrange for a professional waste disposal service to handle the material. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Container Rinsing (for empty containers): Non-refillable containers must be triple rinsed.[6] The rinsate should be collected and disposed of as hazardous waste.[6] After rinsing, the container should be punctured to prevent reuse and offered for recycling if available, or disposed of according to regulations.[6][7]

Environmental Hazards and Ecotoxicity

This compound is very toxic to aquatic life with long-lasting effects.[3] It is crucial to prevent its release into the environment. The substance is not to be allowed to enter surface water, drains, or groundwater.[1]

Hazard ClassificationDescription
Aquatic Toxicity Very toxic to fish and aquatic invertebrates.[1][6]
Persistence Can have long-lasting harmful effects in aquatic environments.[3][8]
Soil Mobility Considered immobile in soil.[6]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_disposal_pathway Disposal Pathway cluster_spill_response Spill & Decontamination A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Well-Ventilated Area (Fume Hood) A->B C Segregate this compound Waste from other chemical waste B->C H Absorb Spill with Inert Material B->H D Store in a Labeled, Leak-Proof Container C->D E Contact Certified Hazardous Waste Vendor D->E F Arrange for Professional Disposal (e.g., Incineration) E->F G Document Waste Transfer for Regulatory Compliance F->G I Collect and Containerize Spill Debris H->I I->D Treat as Hazardous Waste J Decontaminate Spill Area J->B

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spirodiclofen
Reactant of Route 2
Spirodiclofen

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。